3,4-DAA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C18H17NO6 |
|---|---|
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid |
InChI |
InChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7+ |
InChI-Schlüssel |
HUBVPPBIEOCMIE-VQHVLOKHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid (Tranilast)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4-Dimethoxycinnamoyl) anthranilic acid, commercially known as Tranilast (B1681357), is an anti-allergic and anti-inflammatory agent with a growing portfolio of therapeutic applications, including the treatment of bronchial asthma, atopic dermatitis, and the prevention of keloid and hypertrophic scars.[1] Its mechanism of action is primarily attributed to the inhibition of chemical mediator release from mast cells and its interference with the transforming growth factor-beta (TGF-β) signaling pathway.[1] This technical guide provides a comprehensive overview of the chemical synthesis of Tranilast, detailing various experimental protocols, quantitative data, and the key signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in the synthesis and study of this multifaceted molecule.
Chemical Synthesis of Tranilast
The synthesis of Tranilast can be achieved through several chemical routes. The most common and well-documented method involves a multi-step synthesis commencing from 3,4-dimethoxybenzaldehyde (B141060). An alternative, simpler method starts from a morpholinium salt precursor. Additionally, a biological synthesis route using genetically engineered yeast has been explored, offering a potential alternative to traditional chemical synthesis.[2][3]
Multi-step Synthesis from 3,4-Dimethoxybenzaldehyde
This synthetic pathway involves three main stages: the Knoevenagel condensation to form 3,4-dimethoxycinnamic acid, followed by amidation with an anthranilic acid derivative, and subsequent hydrolysis to yield the final product. A patent for this method suggests a total yield of up to 67%.
Workflow of the Multi-step Synthesis:
Figure 1: Workflow for the multi-step synthesis of Tranilast.
Step 1: Synthesis of 3,4-Dimethoxycinnamic Acid
-
In a reaction vessel, dissolve malonic acid (e.g., 188g) in dry pyridine (e.g., 380ml).[4]
-
To the stirred solution, add 3,4-dimethoxybenzaldehyde (e.g., 200g).[4]
-
Heat the mixture to 90°C and maintain this temperature for 2-3 hours.[4]
-
After cooling, pour the reaction mixture into ice water (e.g., 750ml).[4]
-
Acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product.[4]
-
Collect the solid by filtration, wash with ice water until the filtrate pH is 5-6, and dry to obtain 3,4-dimethoxycinnamic acid.[4]
Step 2: Synthesis of Methyl N-(3,4-dimethoxycinnamoyl)anthranilate
-
Dissolve 3,4-dimethoxycinnamic acid (e.g., 146g) in dichloromethane (e.g., 700ml).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 158g) to the solution while stirring.
-
Cool the reaction mixture to 0-5°C and add methyl anthranilate (e.g., 105g) in portions.
-
Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 5-6 hours.
-
Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the dichloromethane from the filtrate under reduced pressure.
-
Treat the resulting solid with ethanol (e.g., 450ml), filter, and dry under reduced pressure to yield methyl N-(3,4-dimethoxycinnamoyl)anthranilate.
Step 3: Synthesis of N-(3,4-Dimethoxycinnamoyl) anthranilic acid (Tranilast)
-
To a solution of methyl N-(3,4-dimethoxycinnamoyl)anthranilate in a mixture of ethanol and water, add a solution of sodium hydroxide.
-
Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC is recommended).
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate Tranilast.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Synthesis from Morpholinium N-(3,4-Dimethoxycinnamoyl)anthranilate
This method provides a high-yield, one-step conversion to Tranilast from its morpholinium salt.
-
Dissolve morpholinium N-(3,4-dimethoxycinnamoyl)anthranilate (20g) in water (40ml).[1]
-
Add this solution dropwise to a stirred solution of diluted hydrochloric acid (5ml concentrated HCl in 40ml water).[1]
-
Collect the precipitated crystals by filtration.[1]
-
Wash the crystals with water and dry them at 90-100°C under reduced pressure for 3 hours.[1]
-
This process yields approximately 15.5g (98%) of Tranilast.[1]
Quantitative Data
The following tables summarize the key quantitative data for Tranilast and its precursors.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 144-148[5][6] |
| 3,4-Dimethoxycinnamic Acid | C₁₁H₁₂O₄ | 208.21 | 180-182 |
| Tranilast | C₁₈H₁₇NO₅ | 327.33 | ~209-211 |
Table 2: Spectroscopic Data for Tranilast
| Technique | Data |
| ¹H NMR | A spectrum is available which can be interpreted for characteristic peaks. Expected signals would include those for the aromatic protons of both the anthranilic acid and dimethoxycinnamoyl moieties, the vinyl protons of the cinnamoyl group, and the methoxy (B1213986) protons.[7] |
| ¹³C NMR | Expected signals would correspond to the carbonyl carbons (amide and carboxylic acid), aromatic carbons, vinyl carbons, and methoxy carbons. |
| IR (Infrared Spectroscopy) | Expected characteristic absorptions include N-H stretching (amide), C=O stretching (amide and carboxylic acid), C=C stretching (alkene and aromatic), and C-O stretching (ethers). A study on a reduced form of Tranilast showed C=O stretches at 1672 cm⁻¹ (carboxylic acid) and 1604 cm⁻¹ (amide).[8] |
| Mass Spectrometry (MS) | [M+H]⁺: m/z 328.1179. MS/MS Fragmentation: Key fragment ions observed at m/z 191.1, 310.2, and 215.1.[9] |
Signaling Pathways Modulated by Tranilast
Tranilast exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and fibrosis.
Inhibition of Mast Cell Degranulation
Tranilast is known to stabilize mast cells, thereby inhibiting the release of pro-inflammatory mediators such as histamine, prostaglandins, and leukotrienes. This action is central to its anti-allergic effects.
Figure 2: Tranilast's inhibition of mast cell degranulation.
Interference with TGF-β Signaling
Tranilast has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in tissue fibrosis. By down-regulating TGF-β signaling, Tranilast can reduce collagen synthesis and fibroblast proliferation, which is beneficial in conditions like keloid and hypertrophic scar formation.
Figure 3: Tranilast's interference with the TGF-β signaling pathway.
Conclusion
This technical guide has detailed the primary synthetic routes for N-(3,4-Dimethoxycinnamoyl) anthranilic acid (Tranilast), providing experimental protocols and available quantitative data. The multi-step synthesis from 3,4-dimethoxybenzaldehyde offers a reliable method for laboratory-scale production. The elucidation of its inhibitory actions on mast cell degranulation and the TGF-β signaling pathway underscores the molecular basis for its therapeutic efficacy. The information compiled herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and further development of Tranilast and its analogs for various therapeutic applications. Further research to fully characterize the spectroscopic properties and optimize synthetic yields will continue to be of high value to the scientific community.
References
- 1. prepchem.com [prepchem.com]
- 2. Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ipo.lbl.gov [ipo.lbl.gov]
- 4. CN104693063A - Synthesis method of tranilast - Google Patents [patents.google.com]
- 5. Anthranilic acid | 118-92-3 [amp.chemicalbook.com]
- 6. Anthranilic acid for synthesis | 118-92-3 [sigmaaldrich.com]
- 7. Tranilast(53902-12-8) 1H NMR [m.chemicalbook.com]
- 8. Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranilast | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Uncharted Territory: The Mechanism of Action of 3,4-Diaminoanthraquinone in T-Lymphocytes Remains Undefined
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific molecular mechanisms by which 3,4-diaminoanthraquinone (3,4-DAA) affects T lymphocyte function. Despite extensive searches for its effects on key T cell signaling pathways, proliferation, cytokine production, and apoptosis, no specific studies detailing these interactions for this compound were identified. This indicates that the immunomodulatory properties of this particular anthraquinone (B42736) derivative on T cells are a nascent or as-yet-unexplored area of research.
Initial broad searches for "DAA" were predominantly misinterpreted by search algorithms, yielding a substantial amount of information on "Direct-Acting Antivirals" and their impact on the immune system, particularly in the context of Hepatitis C. However, targeted searches using the precise chemical name "3,4-diaminoanthraquinone" and its potential immunological effects did not return specific experimental data or mechanistic studies related to T lymphocytes.
While the broader class of anthraquinone compounds has been investigated for various biological activities, including anti-cancer effects that involve programmed cell death, this information is not specific to this compound or its interaction with the adaptive immune system. For instance, some novel anthraquinone compounds have been shown to induce a form of non-apoptotic programmed cell death called paraptosis in cancer cell lines, but these studies did not involve T lymphocytes.
The absence of specific data precludes the creation of a detailed technical guide as requested. Key information that remains unknown includes:
-
Impact on T Cell Proliferation: Whether this compound promotes or inhibits the clonal expansion of T lymphocytes upon activation.
-
Modulation of Cytokine Production: Its effect on the secretion of key immunoregulatory molecules such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), or Tumor Necrosis Factor-alpha (TNF-α) by T cells.
-
Induction of Apoptosis: Whether this compound can trigger programmed cell death in T lymphocytes and through which molecular pathways (e.g., caspase-dependent or independent).
-
Interference with Signaling Pathways: How or if this compound interacts with critical T cell signaling cascades such as the NF-κB, MAPK, or calcium signaling pathways that govern T cell activation, differentiation, and effector functions.
Due to this lack of foundational research, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. The development of such a technical guide would necessitate novel experimental research to first generate the primary data on the bioactivity of 3,4-diaminoanthraquinone in T lymphocytes.
This report underscores a critical knowledge gap and highlights an opportunity for future immunological and pharmacological research to investigate the potential immunomodulatory role of 3,4-diaminoanthraquinone. Such studies would be essential to elucidate its mechanism of action and determine its potential for therapeutic applications.
Tranilast: An In-depth Technical Guide to its Immunosuppressive Properties and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranilast (B1681357) (N-[3′,4′-dimethoxycinnamoyl]-anthranilic acid), initially developed as an anti-allergic agent, has demonstrated a broad spectrum of immunosuppressive and anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Tranilast's effects, focusing on its key signaling pathways and providing quantitative data and detailed experimental methodologies for researchers. Tranilast's primary mechanisms of action include the direct inhibition of the NLRP3 inflammasome, modulation of TGF-β signaling, and stabilization of mast cells. These activities lead to a reduction in the production of pro-inflammatory cytokines and mediators, highlighting its therapeutic potential for a range of inflammatory and autoimmune disorders. This document serves as a core resource for scientists and drug development professionals engaged in the study and application of Tranilast.
Core Immunosuppressive Mechanisms of Tranilast
Tranilast exerts its immunosuppressive effects through a multi-faceted approach, targeting key inflammatory pathways. The principal mechanisms identified are:
-
Direct Inhibition of the NLRP3 Inflammasome: Tranilast is a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. It binds to the NACHT domain of NLRP3, which prevents its oligomerization and the subsequent assembly of the inflammasome complex.[1][2] This action blocks the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][2][3][4]
-
Modulation of Transforming Growth Factor-β (TGF-β) Signaling: Tranilast interferes with the TGF-β signaling pathway, a critical regulator of fibrosis and immune responses. It has been shown to inhibit the secretion of TGF-β1 and suppress the TGF-β/SMAD2 signaling pathway.[5][6][7] This inhibition of TGF-β signaling contributes to its anti-fibrotic and immunomodulatory effects.[5][8]
-
Mast Cell Stabilization: As an anti-allergic drug, Tranilast is a potent mast cell stabilizer.[9][10] It inhibits the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators that contribute to allergic and inflammatory responses.[9][10]
Key Signaling Pathways Modulated by Tranilast
The NLRP3 Inflammasome Pathway
Tranilast directly targets the NLRP3 protein, a central component of the inflammasome. The binding of Tranilast to the NACHT domain of NLRP3 disrupts the inflammasome assembly, a critical step for its activation.
The TGF-β Signaling Pathway
Tranilast modulates the canonical TGF-β/Smad signaling pathway, which is pivotal in fibrosis and immune regulation. By inhibiting this pathway, Tranilast can attenuate the expression of pro-fibrotic genes.
Mast Cell Degranulation Pathway
Tranilast's ability to stabilize mast cells is central to its anti-allergic effects. It prevents the release of pre-formed mediators, such as histamine, and the synthesis of newly formed mediators.
Quantitative Data on Tranilast's Immunosuppressive Effects
The following tables summarize the quantitative data on the inhibitory effects of Tranilast on various immunological parameters.
Table 1: Inhibition of Cytokine Production
| Target Cytokine | Cell Type | Stimulus | Tranilast Concentration | % Inhibition / IC50 | Reference |
| IL-1β | Human Monocytes/Macrophages | Endotoxin | ~100-200 µM | IC50 | [11] |
| IL-1β | Human Monocytes | - | - | Inhibited release | [12] |
| IL-6 | Human Umbilical Vein Endothelial Cells | TNF-α | 100 µg/ml | Significantly inhibited | [13] |
| IL-8 | Human Monocytes | Endotoxin | ~100 µM | IC50 | [11] |
| TNF-α | RAW264.7 Macrophages | LPS | - | Diminished production | [14] |
| TGF-β1 | Human Monocytes | Endotoxin | ~100-200 µM | IC50 | [11] |
| TGF-β1 | Human Monocytes | - | - | Inhibited release | [12] |
Table 2: Mast Cell Stabilization
| Parameter | Cell Type | Stimulus | Tranilast Concentration | Effect | Reference |
| Degranulation | Rat Peritoneal Mast Cells | Compound 48/80 | 500 µM | 27.1 ± 3.0% degranulating cells | [9] |
| Degranulation | Rat Peritoneal Mast Cells | Compound 48/80 | 1 mM | 21.7 ± 4.4% degranulating cells | [9] |
| Histamine Release | Rat Peritoneal Mast Cells | - | - | Dose-dependently inhibited | [9] |
Table 3: Inhibition of TGF-β Signaling and Fibrosis
| Parameter | Cell Type | Stimulus | Tranilast Concentration | % Inhibition | Reference |
| Collagen Synthesis | Human Skin Fibroblasts | - | 300 µM | 55% | [8] |
| Pro α1(I) Collagen mRNA | Human Skin Fibroblasts | - | - | 60% decrease | [8] |
| Collagen Synthesis | Rat Stellate Cells | - | - | Up to 50.8% | [7] |
| Collagen Synthesis | Human Lamina Cribrosa Astrocytes | - | 50 µg/ml | Significant decrease (p<0.01) | [15] |
| TGF-β2 mRNA Expression | Human Lamina Cribrosa Astrocytes | - | 50 µg/ml | Significant decrease (p<0.01) | [15] |
Table 4: Inhibition of Other Immunological Parameters
| Parameter | Cell Type | Stimulus | Tranilast Concentration | % Inhibition / IC50 | Reference |
| Proliferation | Human Dermal Microvascular Endothelial Cells | - | - | IC50: 136 µM | [16][17] |
| Chemotaxis | Human Dermal Microvascular Endothelial Cells | VEGF | - | IC50: 135 µM | [16][17] |
| Tube Formation | Human Dermal Microvascular Endothelial Cells | - | - | IC50: 175 µM | [16][17] |
| VCAM-1 Surface Expression | Human Umbilical Vein Endothelial Cells | TNF-α | 100 µg/ml | 38 ± 6.9% | [13] |
| ICAM-1 Surface Expression | Human Umbilical Vein Endothelial Cells | TNF-α | 100 µg/ml | 31.8 ± 1.5% | [13] |
| E-selectin Surface Expression | Human Umbilical Vein Endothelial Cells | TNF-α | 100 µg/ml | 31.9 ± 1.9% | [13] |
| ICAM-1-κB Reporter Gene Activity | Human Umbilical Vein Endothelial Cells | - | - | 53% | [13] |
| E-selectin-κB Reporter Gene Activity | Human Umbilical Vein Endothelial Cells | - | - | 51% | [13] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of Tranilast's immunosuppressive properties. Note: These protocols are generalized based on available information and may require optimization for specific experimental conditions.
NLRP3 Inflammasome Activation Assay in Macrophages
This protocol describes the in vitro assessment of Tranilast's effect on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 human monocytic cell line
-
RPMI-1640 or DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Tranilast
-
ELISA kits for IL-1β and TNF-α
-
Antibodies for Western Blot: anti-Caspase-1 (p20), anti-IL-1β, anti-NLRP3, anti-ASC, anti-β-actin
-
Lysis buffer
-
SDS-PAGE and Western blotting equipment
Experimental Workflow:
Procedure:
-
Cell Culture and Seeding: Culture BMDMs or PMA-differentiated THP-1 macrophages to 80-90% confluency. Seed the cells into 24- or 48-well plates at an appropriate density.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Tranilast Treatment: Replace the medium with fresh medium containing various concentrations of Tranilast. Incubate for 1 hour.
-
NLRP3 Activation: Add an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), and incubate for the appropriate time (e.g., 1 hour).
-
Sample Collection:
-
Collect the cell culture supernatants for cytokine analysis.
-
Wash the cells with PBS and lyse them with an appropriate lysis buffer to extract total protein.
-
-
Analysis:
-
ELISA: Quantify the concentration of secreted IL-1β and TNF-α in the supernatants using commercial ELISA kits.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved Caspase-1 (p20), mature IL-1β, NLRP3, and ASC. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Western Blot for TGF-β Signaling Pathway
This protocol outlines the procedure for analyzing the effect of Tranilast on the expression and phosphorylation of key proteins in the TGF-β/Smad signaling pathway.
Materials:
-
Cell line of interest (e.g., A549, human peritoneal mesothelial cells)
-
Cell culture medium and supplements
-
TGF-β1
-
Tranilast
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Smad2, anti-Smad2, anti-p-Smad3, anti-Smad3, anti-Smad4, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight, if necessary. Pre-treat the cells with various concentrations of Tranilast for 1 hour, followed by stimulation with TGF-β1 (e.g., 10 ng/mL) for the desired time (e.g., 30 minutes for phosphorylation events).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Smad2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
Strip and re-probe the membrane for total Smad proteins and a loading control (β-actin).
-
Mast Cell Stabilization Assay
This protocol describes a method to assess the mast cell stabilizing effect of Tranilast by measuring the inhibition of degranulation.
Materials:
-
Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3)
-
Tyrode's buffer
-
Compound 48/80 or other mast cell degranulating agent
-
Tranilast
-
Toluidine blue stain
-
Microscope
Procedure:
-
Mast Cell Isolation/Culture: Isolate peritoneal mast cells from rats or culture a mast cell line according to standard protocols.
-
Tranilast Incubation: Resuspend the mast cells in Tyrode's buffer and incubate with various concentrations of Tranilast for a specified time (e.g., 30 minutes) at 37°C.
-
Induction of Degranulation: Add a degranulating agent, such as Compound 48/80 (e.g., 10 µg/mL), to the cell suspension and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Staining:
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a 0.1% toluidine blue solution.
-
-
Microscopic Analysis:
-
Observe the cells under a light microscope.
-
Count the number of degranulated (cells with released granules or showing morphological changes) and non-degranulated (intact, granulated) mast cells in multiple fields of view.
-
-
Calculation: Calculate the percentage of degranulation for each treatment group and determine the inhibitory effect of Tranilast.
NF-κB Reporter Gene Assay
This protocol is for measuring the effect of Tranilast on NF-κB transcriptional activity using a luciferase reporter assay.
Materials:
-
Endothelial cells (e.g., HUVECs) or other suitable cell line
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α or other NF-κB activator
-
Tranilast
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. The next day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Tranilast Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Tranilast and incubate for 1 hour.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in Tranilast-treated cells to that of the stimulated control to determine the inhibitory effect.
Conclusion
Tranilast exhibits significant immunosuppressive properties through its targeted inhibition of the NLRP3 inflammasome, modulation of TGF-β signaling, and stabilization of mast cells. The quantitative data and experimental protocols provided in this technical guide offer a foundational resource for researchers and drug development professionals. Further investigation into the nuanced effects of Tranilast on other immune cell subsets and signaling pathways will continue to elucidate its full therapeutic potential in a variety of inflammatory and autoimmune conditions. The detailed methodologies presented herein are intended to facilitate reproducible and robust scientific inquiry into the immunomodulatory actions of this promising compound.
References
- 1. embopress.org [embopress.org]
- 2. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Tranilast on Inflammasome and Macrophage Phenotype in a Mouse Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of tranilast on activation and transforming growth factor beta 1 expression in cultured rat stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranilast, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of human monocyte activities by tranilast, SB 252218, a compound demonstrating efficacy in restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory action of tranilast, an anti-allergic drug, on the release of cytokines and PGE2 from human monocytes-macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tranilast, an orally active anti-allergic drug, up-regulates the anti-inflammatory heme oxygenase-1 expression but down-regulates the pro-inflammatory cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Tranilast inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tranilast inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Tranilast on Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranilast (B1681357) [N-(3,4-dimethoxycinnamoyl) anthranilic acid], initially developed as an anti-allergic agent, has demonstrated significant immunomodulatory properties through its ability to attenuate the release of various cytokines from a range of cell types in vitro. This technical guide provides an in-depth overview of the in vitro effects of Tranilast on cytokine release, compiling quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and immunology.
Introduction
Tranilast is a synthetic derivative of a tryptophan metabolite.[1] Its therapeutic applications have expanded from allergic conditions like asthma and hypertrophic scars to potentially include a variety of inflammatory diseases.[2][3] A significant body of in vitro research has elucidated that a primary mechanism of Tranilast's action is the inhibition of cytokine release from various immune and non-immune cells. This guide summarizes the key findings from these studies, focusing on the quantitative effects and the underlying molecular mechanisms.
Quantitative Effects of Tranilast on Cytokine Release
Tranilast has been shown to inhibit the release of a broad spectrum of pro-inflammatory and fibrotic cytokines in a dose-dependent manner across multiple cell types. The following tables summarize the quantitative data available from in vitro studies.
Table 1: Inhibitory Effects of Tranilast on Cytokine Release from Human Monocytes/Macrophages
| Cytokine/Mediator | Cell Type | Stimulus | Tranilast Concentration | % Inhibition / IC50 | Reference(s) |
| TGF-β1 | Human Monocytes-Macrophages | Lipopolysaccharide (LPS) | 3-300 µM | Dose-dependent inhibition | [4][5] |
| IL-1β | Human Monocytes-Macrophages | Lipopolysaccharide (LPS) | 3-300 µM | Dose-dependent inhibition | [4][5] |
| PGE2 | Human Monocytes-Macrophages | Lipopolysaccharide (LPS) | 3-300 µM | Dose-dependent inhibition | [4][5] |
| IL-8 | Human Monocytes | Endotoxin | ~100 µM | IC50 ≈ 100 µM | [6] |
| TGF-β1 | Human Monocytes | Endotoxin | ~100-200 µM | IC50 ≈ 100-200 µM | [6] |
| Thromboxane B2 | Human Monocytes | Endotoxin | ~10-50 µM | IC50 ≈ 10-50 µM | [6] |
| PGE2 | Human Monocytes | Endotoxin | ~1-20 µM | IC50 ≈ 1-20 µM | [6] |
Table 2: Inhibitory Effects of Tranilast on Cytokine Release from Other Cell Types
| Cytokine | Cell Type | Stimulus | Tranilast Concentration | % Inhibition | Reference(s) |
| IL-6 | H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | 25-100 µM | Dose-dependent reversal of H/R-induced increase | [7] |
| TNF-α | H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | 25-100 µM | Dose-dependent reversal of H/R-induced increase | [7] |
| IL-8 | H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | 25-100 µM | Dose-dependent reversal of H/R-induced increase | [7] |
| IL-6 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 12.5-100 µg/ml | Significant inhibition | [8] |
| TNF-α | LAD2 Mast Cells | Substance P | 10 µg/ml | 65% | [9] |
| IL-33 | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Significant dose-dependent inhibition | [10] |
| IL-1β | HaCaT Keratinocytes | H2O2 | 100 µM | Prominently compromised the increment | [11] |
| IL-6, IL-8, TNF-α, IL-18 | HaCaT Keratinocytes | H2O2 | 100 µM | Significantly palliated the severity of inflammation | [11] |
Key Signaling Pathways Modulated by Tranilast
Tranilast exerts its inhibitory effects on cytokine release by modulating several key intracellular signaling pathways.
Inhibition of the NLRP3 Inflammasome
A crucial mechanism of Tranilast is its direct inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[12][13][14] The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms.[15] Tranilast has been shown to directly bind to the NACHT domain of NLRP3, which prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[12][13][14] This action is specific to the NLRP3 inflammasome and does not affect other inflammasomes like AIM2 or NLRC4.[2]
References
- 1. Tranilast reduces cardiomyocyte injury induced by ischemia‑reperfusion via Nrf2/HO‑1/NF‑κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory action of tranilast, an anti-allergic drug, on the release of cytokines and PGE2 from human monocytes-macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the inhibitory effects of resveratrol and tranilast on IgE, 48/80 and substance P dependent-mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tranilast inhibits interleukin-33 production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. embopress.org [embopress.org]
- 13. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of N-(3,4-Dimethoxycinnamoyl) anthranilic acid, a compound commonly known as Tranilast (B1681357). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of critical physicochemical data, detailed experimental protocols, and an exploration of the key signaling pathways influenced by this molecule.
Executive Summary
N-(3,4-Dimethoxycinnamoyl) anthranilic acid (Tranilast) is a synthetic derivative of a tryptophan metabolite, initially developed as an anti-allergic agent. Its therapeutic potential has since expanded to include applications in the management of fibrotic disorders and cancer, owing to its modulatory effects on various signaling pathways. A thorough understanding of its solubility and stability is paramount for the successful development of effective and reliable pharmaceutical formulations. This guide summarizes the available quantitative data, outlines detailed experimental methodologies for its characterization, and visually represents its interactions with key biological pathways.
Solubility Profile
Tranilast is characterized by its poor aqueous solubility, a critical factor influencing its formulation and bioavailability. The following tables summarize the available quantitative solubility data in various solvents.
Table 1: Solubility of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~20 - >10 |
| Dimethylformamide (DMF) | ~35 |
| Ethanol | ~2 |
Table 2: Aqueous Solubility of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid
| Medium | pH | Solubility (mg/mL) |
| Phosphate Buffered Saline (PBS) | 7.2 | ~0.2[1] |
| Water | Not Specified | 0.0145 |
| Acidic Buffer | 1.2 | 0.0007[2] |
Note: The transdermal absorption of Tranilast is reported to be favorable in a neutral to weak acidic pH range (3.5 to 7.5).
Stability Profile
The stability of N-(3,4-Dimethoxycinnamoyl) anthranilic acid is a crucial determinant of its shelf-life and efficacy. Its susceptibility to degradation under various environmental conditions necessitates careful handling and formulation strategies.
Photostability:
Tranilast exhibits significant photolability. Studies have shown that it is highly photodegradable in solution and as an amorphous solid dispersion. However, its photochemical stability is significantly enhanced when formulated as a crystalline solid dispersion[3].
Forced Degradation:
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of N-(3,4-Dimethoxycinnamoyl) anthranilic acid.
Solubility Determination
4.1.1 Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of N-(3,4-Dimethoxycinnamoyl) anthranilic acid to a series of vials containing the desired solvent (e.g., purified water, various pH buffers, organic solvents).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter to obtain a clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The average concentration from replicate experiments represents the equilibrium solubility.
Stability-Indicating HPLC Method and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the formation of degradation products.
4.2.1 HPLC Method Development (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of Tranilast (e.g., ~330 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
4.2.2 Forced Degradation Protocol
-
Sample Preparation: Prepare solutions of N-(3,4-Dimethoxycinnamoyl) anthranilic acid in an appropriate solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60 °C for a specified time.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature or heat gently.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the sample solution and keep at room temperature.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the drug solution or solid to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.
-
Data Analysis: Monitor the decrease in the peak area of the parent drug and the formation of any new peaks, which represent degradation products.
Signaling Pathways
N-(3,4-Dimethoxycinnamoyl) anthranilic acid exerts its therapeutic effects by modulating several key intracellular signaling pathways.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
Tranilast is known to inhibit the TGF-β signaling pathway, which plays a crucial role in fibrosis and cell proliferation. It has been shown to suppress the expression and/or action of TGF-β.[4][5][6][7]
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
Tranilast has been reported to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel crystalline solid dispersion of tranilast with high photostability and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. Tranilast Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tranilast: A Comprehensive Pharmacological Profile as an Anti-Allergic Agent
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tranilast (B1681357) (N-[3',4'-dimethoxycinnamoyl] anthranilic acid) is an anti-allergic agent that has been utilized in clinical practice for allergic disorders such as allergic rhinitis and atopic dermatitis.[1] Its therapeutic efficacy stems from a multi-faceted pharmacological profile, primarily centered on the stabilization of mast cells and the subsequent inhibition of inflammatory mediator release. This technical guide provides an in-depth exploration of the pharmacological properties of Tranilast, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.
Core Mechanism of Action: Mast Cell Stabilization
Tranilast's principal anti-allergic effect is its ability to stabilize mast cells, thereby preventing their degranulation and the release of a cascade of pro-inflammatory mediators.[2][3] This stabilization is crucial in mitigating the immediate hypersensitivity reactions characteristic of allergic conditions.
Inhibition of Mediator Release
Upon activation, mast cells release a variety of pre-formed and newly synthesized mediators that orchestrate the allergic inflammatory response. Tranilast effectively inhibits the release of key mediators, including:
-
Histamine: A primary mediator responsible for vasodilation, increased vascular permeability, and smooth muscle contraction.
-
Prostaglandins: Lipid compounds that contribute to inflammation, pain, and fever.[4]
-
Cytokines: Signaling proteins that modulate the immune response. Tranilast has been shown to suppress the release of several pro-inflammatory cytokines, including transforming growth factor-beta 1 (TGF-β1), interleukin-1β (IL-1β), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5]
Quantitative Analysis of Tranilast's Efficacy
The inhibitory effects of Tranilast on various cellular processes have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its potency.
Table 1: In Vitro Inhibition of Cellular Viability and Mediator Release by Tranilast
| Target Cell Line | Parameter Measured | IC50 Value | Reference |
| CT-26 (Colon Cancer) | Cell Viability | 200 µM | [6] |
Note: IC50 values represent the concentration of Tranilast required to inhibit 50% of the measured response.
Table 2: In Vitro Inhibition of Inflammatory Markers by Tranilast
| Cell Type | Stimulus | Marker Inhibited | Concentration of Tranilast | % Inhibition | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | VCAM-1 Surface Expression | 100 µg/ml | 38 ± 6.9% | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | ICAM-1 Surface Expression | 100 µg/ml | 31.8 ± 1.5% | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | E-selectin Surface Expression | 100 µg/ml | 31.9 ± 1.9% | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytokine-induced | ICAM-1-κB Reporter Gene Activity | Not Specified | 53% | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytokine-induced | E-selectin-κB Reporter Gene Activity | Not Specified | 51% | [7] |
Table 3: Clinical Efficacy of Tranilast in Allergic Rhinitis
| Study Design | Treatment Group | Outcome Measure | Result | Reference |
| Randomized, Pre-seasonal and In-seasonal Treatment | Tranilast (300 mg daily) | Number of Sneezing Episodes | Significantly inhibited in pre-seasonal treatment group | [1] |
| Randomized, Pre-seasonal and In-seasonal Treatment | Tranilast (300 mg daily) | Grade of Stuffiness | Significantly inhibited in pre-seasonal treatment group | [1] |
Key Signaling Pathways Modulated by Tranilast
Tranilast exerts its anti-inflammatory and anti-allergic effects by modulating several key intracellular signaling pathways.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in fibrosis and inflammation. Tranilast has been shown to inhibit this pathway by suppressing the expression and phosphorylation of key downstream mediators, such as Smad proteins.[8]
Caption: Tranilast inhibits the TGF-β/Smad signaling pathway by suppressing Smad4.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. Tranilast has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4][7]
Caption: Tranilast inhibits NF-κB activation by preventing IKK-mediated IκBα phosphorylation.
CXCR4/JAK2/STAT3 Signaling Pathway
Recent studies have indicated that Tranilast can also attenuate lung injury by inhibiting the CXCR4/JAK2/STAT3 signaling pathway, which is involved in inflammatory responses.[5]
Caption: Tranilast inhibits the CXCR4/JAK2/STAT3 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the pharmacological profile of Tranilast.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
Caption: Workflow for Mast Cell Degranulation Assay.
Protocol:
-
Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's minimum essential medium (MEM) supplemented with 20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Sensitization: Seed cells in a 24-well plate and sensitize with anti-dinitrophenyl (DNP) IgE for 24 hours.
-
Tranilast Treatment: Wash the cells with Siraganian buffer and pre-incubate with various concentrations of Tranilast or vehicle for 30 minutes at 37°C.
-
Stimulation: Induce degranulation by adding DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
β-Hexosaminidase Assay:
-
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to the supernatant.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
-
Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Calculate the percentage of β-hexosaminidase release relative to the total cellular content (lysed with Triton X-100).
Western Blot Analysis for Smad Proteins
This protocol details the detection and quantification of total and phosphorylated Smad proteins to assess the effect of Tranilast on the TGF-β signaling pathway.[9]
Protocol:
-
Cell Culture and Treatment: Culture human peritoneal mesothelial cells (HPMCs) and treat with TGF-β1 in the presence or absence of Tranilast (100 µM) for 24 hours.[9]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Smad2, phospho-Smad2, total Smad3, phospho-Smad3, Smad4, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
NF-κB Activation Assay (p65 Translocation)
This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Protocol:
-
Cell Culture and Treatment: Seed human umbilical vein endothelial cells (HUVECs) on coverslips and pre-incubate with Tranilast (100 µg/ml) for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in phosphate-buffered saline (PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
Tranilast exhibits a robust anti-allergic profile primarily through the stabilization of mast cells and the inhibition of inflammatory mediator release. Its mechanism of action is further elucidated by its ability to modulate key signaling pathways, including the TGF-β/Smad and NF-κB pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of Tranilast in the management of allergic and inflammatory diseases. Continued research into its molecular targets and signaling interactions will undoubtedly unveil new avenues for its clinical application.
References
- 1. Clinical and pathophysiological evaluation of tranilast in patients with pollinosis: the effects of pre-seasonal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranilast attenuates lipopolysaccharide-induced lung injury via the CXCR4/JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranilast Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Immunomodulatory Effects of 3,4-Dichloroaniline (3,4-DAA): A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloroaniline (B118046) (3,4-DAA), a chemical intermediate used in the synthesis of various dyes, herbicides, and pharmaceuticals, is also the primary metabolite of the widely used herbicide Propanil (B472794) (3,4-dichloropropionaniline). While the immunotoxicity of Propanil has been the subject of considerable research, the specific effects of its metabolite, this compound, on the immune system are less well-characterized. This technical guide provides a comprehensive overview of the current scientific understanding of the immunomodulatory, and by extension, potential anti-inflammatory effects of this compound. The available data, primarily from comparative studies with its parent compound, Propanil, are summarized to elucidate the direct impact of this compound on various immune parameters. This document is intended to serve as a resource for researchers investigating the biological effects of this compound and for professionals in drug development exploring aniline (B41778) derivatives.
Data Presentation: Quantitative Effects of this compound on Immune Responses
The following tables summarize the key quantitative data from studies investigating the immunomodulatory effects of 3,4-dichloroaniline. The data is primarily derived from in vivo studies in murine models, comparing the effects of this compound to its parent compound, Propanil.
Table 1: Effect of this compound on T-Cell Dependent and Independent Antibody Production in C57Bl/6 Mice
| Parameter | Compound | Dose (mg/kg) | Effect |
| T-Dependent Antibody Production (anti-SRBC response) | This compound | 150 | Significant reduction |
| T-Independent Antibody Production (anti-DNP antibody producing cells) | This compound | 37 | Increase in antibody producing cells |
| This compound | 150 | Significant reduction in antibody producing cells |
Data extracted from a comparative immunotoxicity study.[1]
Table 2: Effect of this compound on Cellular Immune Functions in C57Bl/6 Mice
| Parameter | Compound | Dose (mg/kg) | Effect |
| Natural Killer (NK) Cell Activity | This compound | 75 | Significant decrease |
| This compound | 150 | Significant decrease | |
| Cytotoxic T Lymphocyte (CTL) Activity | This compound | 150 | No effect |
| Spleen Weight and Cellularity | This compound | 150 | Significant increase |
Data extracted from a comparative immunotoxicity study.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of the immunomodulatory effects of this compound.
Murine Model for Immunotoxicity Assessment
-
Animal Model: Female C57Bl/6 mice are used as the experimental model.
-
Compound Administration: 3,4-dichloroaniline (DCA) or Propanil is administered via intraperitoneal (i.p.) injection. A vehicle control (e.g., corn oil) is used for the control group.
-
Dosing Regimen: Animals are typically exposed to a single dose of the compound, with immunological assays performed at specific time points post-exposure (e.g., 2, 4, or 7 days).
-
Ethical Considerations: All animal experiments are conducted in accordance with the guidelines and regulations of the relevant institutional animal care and use committee.
T-Dependent Antibody Response Assay (Anti-SRBC Assay)
-
Immunization: Mice are immunized with sheep red blood cells (SRBCs), a T-dependent antigen.
-
Spleen Cell Preparation: At a specified time after immunization and compound exposure, spleens are harvested, and single-cell suspensions are prepared.
-
Plaque-Forming Cell (PFC) Assay: The number of antibody-producing cells (plaque-forming cells) is quantified using a Jerne plaque assay or an ELISpot assay.
-
Data Analysis: The results are expressed as the number of PFCs per spleen or per 10^6 spleen cells.
T-Independent Antibody Response Assay (Anti-DNP Assay)
-
Immunization: Mice are immunized with dinitrophenyl-Ficoll (DNP-Ficoll), a T-independent antigen.
-
Spleen Cell Preparation and Analysis: Similar to the T-dependent assay, spleens are harvested, and the number of anti-DNP antibody-producing cells is quantified.
Natural Killer (NK) Cell Activity Assay
-
Effector Cell Preparation: Spleen cells from compound-exposed and control mice are used as effector cells.
-
Target Cell Preparation: YAC-1 lymphoma cells, which are sensitive to NK cell-mediated lysis, are used as target cells. Target cells are typically labeled with a radioactive isotope (e.g., 51Cr) or a fluorescent dye.
-
Co-culture: Effector and target cells are co-cultured at various ratios for a defined period (e.g., 4 hours).
-
Cytotoxicity Measurement: The release of the label from the target cells, which is proportional to cell lysis, is measured.
-
Data Analysis: The percentage of specific lysis is calculated to determine NK cell activity.
Cytokine Production Assays
While direct data on this compound's effect on cytokine production is limited, the protocols used for its parent compound, Propanil, are relevant.
-
Cell Culture: Murine splenocytes or peritoneal macrophages, or human peripheral blood leukocytes are cultured.
-
Stimulation: Cells are stimulated with mitogens such as lipopolysaccharide (LPS) for macrophages or phytohemagglutinin (PHA) or concanavalin (B7782731) A for T-cells to induce cytokine production.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (Propanil or this compound) either before or concurrently with the stimulant.
-
Cytokine Measurement: The levels of cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) in the cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for Immunomodulation by this compound
The parent compound of this compound, Propanil, has been shown to suppress the production of inflammatory cytokines such as TNF-α by inhibiting the binding of the transcription factor NF-κB to DNA. It is plausible that this compound may exert its immunomodulatory effects through a similar mechanism. The following diagram illustrates this putative signaling pathway.
Caption: Putative mechanism of this compound immunomodulation via NF-κB pathway inhibition.
Experimental Workflow for In Vivo Immunotoxicity Assessment
The following diagram outlines a typical experimental workflow for assessing the immunotoxicity of this compound in a murine model.
Caption: General experimental workflow for in vivo immunotoxicity testing of this compound.
Conclusion
The available evidence suggests that 3,4-dichloroaniline possesses immunomodulatory properties, with observed effects on both humoral and cellular immunity. Notably, this compound has been shown to decrease T-dependent and T-independent antibody responses at higher doses and reduce natural killer cell activity.[1] However, a comprehensive understanding of its anti-inflammatory potential requires further investigation, particularly regarding its direct effects on cytokine production and the underlying molecular mechanisms, such as the putative inhibition of the NF-κB signaling pathway. The experimental protocols and data presented in this guide provide a foundation for future research aimed at fully elucidating the immunological profile of this compound. Such studies are crucial for assessing the potential health risks associated with exposure to this compound and for exploring the therapeutic potential of related chemical structures.
References
Methodological & Application
Protocol for In Vivo Administration of Tranilast in Mice: A Comprehensive Guide for Researchers
Application Notes
Tranilast (B1681357) (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is a versatile anti-inflammatory and anti-fibrotic agent with a well-established safety profile. Initially developed as an anti-allergic drug, its therapeutic potential has expanded to various research areas, including oncology, immunology, and metabolic diseases.[1][2] In preclinical mouse models, Tranilast has demonstrated efficacy in mitigating disease pathology through multiple mechanisms of action.
This document provides a detailed protocol for the in vivo administration of Tranilast in mice, summarizing key quantitative data from various studies and outlining experimental methodologies. It is intended for researchers, scientists, and drug development professionals engaged in preclinical research.
Mechanism of Action
Tranilast exerts its therapeutic effects through two primary signaling pathways:
-
Inhibition of the NLRP3 Inflammasome: Tranilast directly binds to the NACHT domain of the NLRP3 protein, which prevents its oligomerization and the subsequent assembly of the NLRP3 inflammasome complex.[3][4] This action inhibits the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[3][5] This mechanism is central to its efficacy in models of inflammasome-driven diseases like gout, cryopyrin-associated autoinflammatory syndromes, and type 2 diabetes.[3]
-
Modulation of TGF-β Signaling: Tranilast has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway.[2][6][7] It can suppress the expression of TGF-β1 and downstream mediators like Smad2 and Smad4.[6][7][8] This inhibition of TGF-β signaling underlies its anti-fibrotic effects by reducing the deposition of extracellular matrix proteins such as collagen.[8][9][10]
Data Presentation: Summary of In Vivo Studies
The following tables summarize the quantitative data from various preclinical studies involving the administration of Tranilast in mice.
Table 1: Tranilast in Inflammatory and Metabolic Disease Models
| Disease Model | Mouse Strain | Tranilast Dose & Route | Vehicle | Duration | Key Findings | Reference(s) |
| Gouty Arthritis | C57BL/6 | 100, 200 mg/kg, i.p. | Not specified | Single dose | Significantly suppressed MSU-induced IL-1β production and neutrophil influx. | [3][11] |
| Type 2 Diabetes | C57BL/6J | 25, 50 mg/kg/day, oral | Not specified | 6-12 weeks | Prevented HFD-induced weight gain, improved insulin (B600854) sensitivity, and reduced fasting glucose. | [3] |
| Collagen-Induced Arthritis | DBA/1J | 400 mg/kg/day, oral | Not specified | 8 weeks | Significantly reduced clinical and X-ray scores of arthritis. | |
| Rosacea-like Skin Inflammation | Not specified | Not specified | Not specified | Not specified | Mitigated skin lesions, reduced skin thickness, and suppressed inflammatory cell infiltration. |
Table 2: Tranilast in Fibrosis Models
| Disease Model | Mouse Strain | Tranilast Dose & Route | Vehicle | Duration | Key Findings | Reference(s) |
| Duchenne Muscular Dystrophy | mdx | ~300 mg/kg in food | Not specified | 9 weeks | Decreased fibrosis in the diaphragm muscle by 31%. | [12][13][14] |
| Pulmonary Fibrosis | Not specified | Not specified | Not specified | Not specified | Significantly attenuated lung fibrosis induced by bleomycin. | [8] |
| Uterine Fibroids | SCID | 50 mg/kg/day, i.p. | 1% NaHCO₃ | 2 months | Reduced tumor weight by 37%. | [15][16] |
Table 3: Tranilast in Cancer Models
| Disease Model | Mouse Strain | Tranilast Dose & Route | Vehicle | Duration | Key Findings | Reference(s) |
| Lung Carcinoma | C57BL | 200 mg/kg/day, i.p. | Not specified | Not specified | Reduced tumor size by ~63% and suppressed pulmonary metastasis. | |
| Pancreatic Cancer | Allograft mouse model | Not specified | Not specified | Not specified | Reduced the number of metastatic sites in the liver. | [17] |
| Prostate Cancer | SCID | 100, 200 mg/kg/day | Not specified | Not specified | Reduced tumor volume in a dose-dependent manner. | |
| Breast Cancer | BALB/c | 300 mg/kg/day | Not specified | Not specified | Reduced primary tumor growth by up to 50%. | |
| Oral Squamous Cell Carcinoma | BALB/c nude | 4 mg/animal/day, i.p. | Not specified | 3 weeks | Significantly reduced tumor growth and inhibited cervical lymph node metastasis. |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of Tranilast in mice, as well as common endpoint analyses.
Protocol 1: Preparation of Tranilast for In Vivo Administration
Materials:
-
Tranilast powder
-
Vehicle (e.g., 1% Sodium Bicarbonate (NaHCO₃) in sterile water, Phosphate-Buffered Saline (PBS), or incorporation into chow)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
Scale
Procedure for Intraperitoneal (i.p.) Injection or Oral Gavage Solution:
-
Calculate the required amount of Tranilast and vehicle based on the desired dose and the number of animals.
-
Weigh the Tranilast powder accurately.
-
In a sterile tube, add the Tranilast powder to the appropriate volume of vehicle (e.g., 1% NaHCO₃).[15]
-
Vortex the mixture vigorously until the Tranilast is fully dissolved or forms a homogenous suspension. Sonication can be used to aid dissolution if necessary.
-
Prepare the solution fresh daily before administration.
Procedure for Administration in Food:
-
Calculate the total amount of Tranilast needed for the study duration based on the estimated daily food consumption of the mice and the target dose (e.g., ~300 mg/kg).[12][13][14]
-
Thoroughly mix the Tranilast powder with the powdered mouse chow.
-
If using a pellet press, reformulate the chow into pellets.
-
Store the Tranilast-containing food in a cool, dry, and dark place.
Protocol 2: In Vivo Administration of Tranilast
A. Intraperitoneal (i.p.) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal muscle at a 15-20 degree angle. Gently aspirate to ensure no fluid or blood is drawn, then inject the Tranilast solution.
-
Volume: The typical injection volume for a mouse is 100-200 µL.
B. Oral Gavage
-
Animal Restraint: Firmly grasp the mouse by the loose skin on its back and neck to immobilize the head.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Administration: Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass with minimal resistance. Administer the Tranilast solution slowly.
-
Volume: The typical gavage volume for a mouse is 100-300 µL.[18]
Protocol 3: Endpoint Analysis
The choice of endpoint analysis will depend on the specific disease model and research question. Common analyses include:
-
Histology: Tissues of interest (e.g., tumors, inflamed joints, fibrotic tissue) are collected, fixed in formalin, embedded in paraffin, and sectioned. Stains such as Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition are commonly used.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): To detect specific proteins in tissue sections (e.g., markers of proliferation like Ki67, or inflammatory cells).
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of cytokines (e.g., IL-1β) in serum, plasma, or tissue homogenates.
-
Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., components of the NLRP3 inflammasome, TGF-β pathway proteins) in tissue or cell lysates.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of target genes.
-
Flow Cytometry: To analyze immune cell populations in blood, spleen, or other tissues.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Tranilast inhibits the NLRP3 inflammasome signaling pathway.
Caption: Tranilast modulates the TGF-β signaling pathway to reduce fibrosis.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for in vivo studies of Tranilast in mice.
References
- 1. Novel Role for Tranilast in Regulating NLRP3 Ubiquitination, Vascular Inflammation, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. Tranilast inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 8. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of tranilast on activation and transforming growth factor beta 1 expression in cultured rat stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tranilast administration reduces fibrosis and improves fatigue resistance in muscles of mdx dystrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tranilast administration reduces fibrosis and improves fatigue resistance in muscles of mdx dystrophic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Suppressive Effects of Tranilast on the Invasion/Metastasis Mechanism in a Murine Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell Culture Assays for Testing 3,4-Diaminobenzoic Acid (3,4-DAA) Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Diaminobenzoic acid (3,4-DAA) is an aromatic organic compound that serves as a versatile intermediate in the synthesis of various molecules, including pharmaceuticals and dyes[1][2][3]. Recent research has highlighted that derivatives of this compound can act as inhibitors of the M1 aminopeptidase (B13392206) oxytocinase subfamily (ERAP1, ERAP2, and IRAP), which are involved in regulating adaptive and innate immune responses[4][5]. This suggests potential therapeutic applications for this compound and its analogs in downregulating targeted immune responses and inflammation[4][6]. Furthermore, as a small molecule, it is prudent to evaluate its effect on other key cellular pathways, such as the hypoxia-inducible factor (HIF) signaling pathway, which is a common target for therapeutic intervention in diseases like anemia and ischemia[7][8].
These application notes provide a comprehensive framework of cell-based assays to evaluate the biological efficacy of this compound, focusing on its potential as an immunomodulatory agent and as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. The protocols cover primary efficacy assays for HIF-1α stabilization and anti-inflammatory activity, as well as essential secondary assays for determining cytotoxicity.
Experimental Workflow Overview
The general workflow for assessing the efficacy of this compound in cell culture involves a series of sequential steps from initial cell preparation to specific bioassays and data analysis. This systematic approach ensures reproducibility and comprehensive characterization of the compound's biological activity.
Caption: General experimental workflow for testing this compound efficacy.
Primary Efficacy Assay: HIF-1α Stabilization
A key mechanism for therapeutic intervention in ischemic diseases involves the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α)[7]. Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (pVHL) protein, ubiquitination, and rapid degradation by the proteasome[9]. Small molecule inhibitors of PHDs can prevent this degradation, stabilizing HIF-1α and activating the transcription of hypoxia-responsive genes like erythropoietin (EPO) and vascular endothelial growth factor (VEGF)[7][10]. The following assays can determine if this compound acts as a PHD inhibitor.
Caption: HIF-1α signaling pathway and the effect of a PHD inhibitor.
Protocol 1: Western Blotting for HIF-1α Protein Detection
This protocol allows for the direct detection and quantification of HIF-1α protein levels in cell lysates.
-
Principle: Cells are treated with this compound, lysed, and the proteins are separated by size via SDS-PAGE. HIF-1α is then detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme for visualization.
-
Materials:
-
Cell line (e.g., HeLa, U2OS, Hep3B)
-
Complete cell culture medium
-
This compound stock solution
-
Positive control (e.g., DMOG, Roxadustat)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, a positive control, and a vehicle control (e.g., DMSO) for 4-6 hours under normoxic conditions.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg), mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary anti-HIF-1α antibody overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify band intensity using densitometry software.
-
Protocol 2: HIF-1α Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1, which is a direct downstream consequence of HIF-1α stabilization[11].
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with Hypoxia Response Elements (HREs). Increased HIF-1α levels lead to higher luciferase expression, which is quantified by measuring luminescence.
-
Materials:
-
Cell line (e.g., HEK293T)
-
HRE-luciferase reporter plasmid (e.g., pGL3-HRE-luciferase)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound stock solution
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the HRE-luciferase plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Incubation: Allow cells to recover and express the plasmids for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, a positive control, and a vehicle control. Incubate for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number. Express results as fold induction over the vehicle control.
-
Primary Efficacy Assay: Anti-Inflammatory Activity
Derivatives of this compound have been shown to downregulate macrophage activation[4]. A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 3: Griess Assay for Nitric Oxide Quantification
-
Principle: In activated macrophages, nitric oxide synthase (iNOS) produces large amounts of NO. NO is rapidly oxidized to nitrite (B80452) in the cell culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the NO concentration[12].
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well plate
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes in the dark. Then, add 50 µL of NED solution and incubate for another 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.
-
Secondary Assays: Cytotoxicity and Apoptosis
It is crucial to determine if the observed effects of this compound are due to its specific biological activity or general cytotoxicity.
Protocol 4: MTT Assay for Cell Viability
-
Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity[13]. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells[14].
-
Materials:
-
Cell line used in primary assays
-
96-well plate
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the same duration as the primary efficacy assays (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[14].
-
Measurement: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells[13].
-
Protocol 5: Annexin V/PI Apoptosis Assay
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeable DNA stain used to identify late apoptotic or necrotic cells with compromised membranes[15][16].
-
Materials:
-
Cell line of interest
-
6-well plate
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seeding and Treatment: Seed cells and treat with this compound as in other assays. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| This compound Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
|---|---|---|
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.22 ± 0.07 | 97.6% |
| 10 | 1.18 ± 0.09 | 94.4% |
| 50 | 1.10 ± 0.06 | 88.0% |
| 100 | 0.95 ± 0.11 | 76.0% |
| 250 | 0.61 ± 0.05 | 48.8% |
| 500 | 0.23 ± 0.04 | 18.4% |
| IC50 (µM) | | ~255 |
Table 2: Effect of this compound on HIF-1 Transcriptional Activity (HRE-Luciferase Assay)
| Treatment | Normalized Luciferase Activity (RLU) ± SD | Fold Induction vs. Vehicle |
|---|---|---|
| Vehicle Control | 15,400 ± 1,200 | 1.0 |
| Positive Control (DMOG 1mM) | 246,400 ± 18,500 | 16.0 |
| This compound (10 µM) | 41,580 ± 3,100 | 2.7 |
| This compound (50 µM) | 118,580 ± 9,900 | 7.7 |
| This compound (100 µM) | 192,500 ± 15,100 | 12.5 |
| EC50 (µM) | | ~65 |
Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Nitrite Conc. (µM) ± SD | % Inhibition of NO Production |
|---|---|---|
| Control (No LPS) | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 0% |
| LPS + this compound (10 µM) | 38.4 ± 2.5 | 15.0% |
| LPS + this compound (50 µM) | 25.3 ± 1.9 | 44.0% |
| LPS + this compound (100 µM) | 14.9 ± 1.2 | 67.0% |
| IC50 (µM) | | ~60 |
References
- 1. Page loading... [wap.guidechem.com]
- 2. srinichem.com [srinichem.com]
- 3. CAS 619-05-6: 3,4-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. HIF-1α Stabilization Enhances Angio-/Vasculogenic Properties of SHED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis Assays [sigmaaldrich.com]
- 16. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Preparation of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid (Tranilast) Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of N-(3,4-Dimethoxycinnamoyl) anthranilic acid, also known as Tranilast, solutions for various experimental applications. Adherence to these guidelines will ensure solution consistency and integrity for reliable experimental outcomes.
Compound Information
-
Compound Name: N-(3,4-Dimethoxycinnamoyl) anthranilic acid (Tranilast)
-
Molecular Formula: C₁₈H₁₇NO₅
-
Molecular Weight: 327.34 g/mol
-
Appearance: Crystalline solid[1]
Solubility Data
N-(3,4-Dimethoxycinnamoyl) anthranilic acid is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | >10 | >30.5 | |
| DMSO | 20 | ~61 | [1] |
| DMSO | 32.73 | 100 | [2] |
| DMSO | 50 | 152.75 | [3] |
| DMSO | 65-66 | ~198.5 - 201.6 | [4] |
| Dimethyl formamide (B127407) (DMF) | 35 | ~107 | [1] |
| Ethanol | 2 | ~6.1 | [1] |
| Ethanol | 100 µg/mL (for stock) | ~0.3 | [5] |
| PBS (pH 7.2) | ~0.2 | ~0.6 | [1] |
Note: The solubility of Tranilast in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[4]
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of N-(3,4-Dimethoxycinnamoyl) anthranilic acid in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution for various in vitro experiments.
Materials:
-
N-(3,4-Dimethoxycinnamoyl) anthranilic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Micropipettes and sterile filter tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of N-(3,4-Dimethoxycinnamoyl) anthranilic acid. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.73 mg.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Storage and Stability:
-
Solid Compound: Store at -20°C for up to 4 years.[1]
-
DMSO Stock Solution:
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.
Materials:
-
High-concentration N-(3,4-Dimethoxycinnamoyl) anthranilic acid stock solution in DMSO (e.g., 100 mM)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Micropipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, perform serial dilutions of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 100 µM in your cell culture well, you can prepare an intermediate dilution first.
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the cell culture medium to achieve the desired final concentration. For instance, to make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples.[7] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is advisable to keep it below 0.1% if possible, especially for sensitive or primary cells.[8][9]
Preparation of an In Vivo Formulation
For animal studies, a specific formulation is required to ensure the bioavailability of the compound. The following is a reference protocol for an in vivo formulation.
Materials:
-
N-(3,4-Dimethoxycinnamoyl) anthranilic acid (solid)
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a Stock Solution: First, prepare a concentrated stock solution of N-(3,4-Dimethoxycinnamoyl) anthranilic acid in DMSO.
-
Sequential Addition of Solvents: In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mixing: Mix thoroughly to ensure a homogenous solution. Sonication may be used to aid dissolution.[3]
-
Administration: The final solution should be prepared fresh on the day of use.[10]
Note: This formulation is a guideline and may need to be optimized based on the specific experimental conditions and animal model.[3]
Visualized Workflows
Caption: Workflow for preparing stock and working solutions of N-(3,4-Dimethoxycinnamoyl) anthranilic acid.
Safety Precautions
-
Always handle N-(3,4-Dimethoxycinnamoyl) anthranilic acid in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for detailed information on hazards and safe handling practices.
-
This product is for research use only and not for drug, household, or other uses.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tranilast | Miscellaneous Compounds | Tocris Bioscience [tocris.com]
- 3. Tranilast | Prostaglandin Receptor | RAAS | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Utility of a novel turn-off fluorescence probe for the determination of tranilast, an adjunctive drug for patients with severe COVID-19 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02239G [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetein.com [lifetein.com]
- 9. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 10. Tranilast | TRPV2 channel inhibitor | Hello Bio [hellobio.com]
Application Notes and Protocols for In Vivo Studies with Tranilast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on dosage considerations and experimental protocols for in vivo studies involving Tranilast (B1681357) (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid). Tranilast, initially identified as an anti-allergic agent, has demonstrated significant potential in a variety of preclinical models for inflammatory and proliferative disorders. Its primary mechanisms of action involve the modulation of key signaling pathways, including Transforming Growth Factor-beta (TGF-β), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and the NLRP3 inflammasome.[1]
Data Presentation: Summary of In Vivo Dosages
The following table summarizes quantitative data from various in vivo studies with Tranilast, offering a comparative overview of dosages used across different animal models and disease applications.
| Animal Model | Disease/Application | Dosage | Administration Route | Treatment Duration | Vehicle | Key Findings |
| SCID Mice | Uterine Fibroids | 50 mg/kg/day | Intraperitoneal (i.p.) | 8 weeks | 1% Sodium Bicarbonate (NaHCO₃) | 37% reduction in tumor weight; decreased cell proliferation and extracellular matrix deposition.[2][3] |
| Sprague Dawley Rats | Myocardial Infarction | 300 mg/kg/day | Oral (p.o.) | 7 or 21 days | Not Specified | Attenuated myocardial fibrosis and expression of profibrotic genes.[4] |
| Sprague Dawley Rats | Sporadic Alzheimer's Disease | 30 and 100 mg/kg | Oral (p.o.) | 3 weeks | Not Specified | Improved neurobehavioral anomalies by halting neuroinflammation and NLRP3 inflammasome activation.[5] |
| Rats | Neuropathic Pain | 50, 75, 100, 200 mg/kg | Intraperitoneal (i.p.) | Single dose, repeated cycles | Saline | Dose-dependent increase in pain threshold; effective dose (EC50) of 77.64 mg/kg.[6] |
| Sprague-Dawley Rats | Spinal Cord Injury | 30 mg/kg/day (i.v.) or 200 mg/kg/day (p.o.) | Intravenous (i.v.) or Oral (p.o.) | 8 weeks | Saline (i.v.) | Significantly improved motor function recovery and reduced glial and fibrotic scarring.[7] |
| mdx Dystrophic Mice | Duchenne Muscular Dystrophy | ~300 mg/kg/day | Mixed in food | 9 weeks | Not Applicable | Decreased fibrosis in the diaphragm muscle and improved resistance to fatigue.[8] |
| Sprague-Dawley Rats | Smoke Inhalation-induced Lung Injury | 100, 200, and 300 mg/kg | Intraperitoneal (i.p.) | 7 days | Not Specified | Reduced pulmonary hemorrhage, edema, and inflammatory cell infiltration, with the 200 mg/kg dose being most prominent.[9] |
| Mice | In vivo angiogenesis | 300 mg/kg | Oral (p.o.), twice a day | 3 days | Not Specified | Dose-dependently suppressed angiogenesis in a Matrigel plug assay.[10] |
| C57BL/6J Mice | High-Fat Diet-induced Diabetes | 25 and 50 mg/kg | Oral (p.o.) | Not Specified | Not Specified | Prevented high-fat diet-induced weight gain and elevation of fasting glucose.[11] |
Experimental Protocols
Preparation of Tranilast for In Vivo Administration
a. Preparation for Intraperitoneal (i.p.) Injection:
-
Vehicle: A commonly used vehicle for i.p. administration of Tranilast is 1% Sodium Bicarbonate (NaHCO₃) in sterile water.[2]
-
Procedure:
-
Weigh the required amount of Tranilast powder based on the desired concentration and the total volume to be prepared.
-
Prepare a 1% (w/v) solution of NaHCO₃ in sterile, pyrogen-free water.
-
Gradually add the Tranilast powder to the 1% NaHCO₃ solution while vortexing or stirring continuously to ensure complete dissolution.
-
If necessary, sonicate the solution for brief intervals in a water bath to aid dissolution.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution as per its stability data, typically protected from light.
-
b. Preparation for Oral Gavage (p.o.) Administration:
-
Vehicle: A common vehicle for oral gavage is a 0.5% or 1% solution of Carboxymethylcellulose (CMC) in sterile water. This helps to create a uniform suspension.
-
Procedure:
-
Prepare the desired concentration of CMC solution in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the appropriate amount of Tranilast powder.
-
Create a paste by adding a small amount of the CMC solution to the Tranilast powder and triturating.
-
Gradually add the remaining CMC solution while continuously stirring or vortexing to form a homogenous suspension.
-
Ensure the suspension is well-mixed immediately before each administration to guarantee uniform dosing.
-
Protocol for Intraperitoneal (i.p.) Administration in Mice and Rats
This protocol is a generalized guide. Always adhere to institution-specific animal care and use guidelines.
-
Materials:
-
Appropriately sized sterile syringe (e.g., 1 mL for mice, 3-5 mL for rats).
-
Sterile needle of an appropriate gauge (e.g., 25-27G for mice, 23-25G for rats).
-
Prepared Tranilast solution.
-
70% ethanol (B145695) or other suitable disinfectant.
-
Gauze pads.
-
-
Procedure:
-
Animal Restraint: Properly restrain the animal. For rats, a two-person technique is often preferred, with one person restraining and the other injecting. For mice, manual restraint by scruffing is common. The animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downwards.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.
-
Aseptic Technique: Disinfect the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (urine or intestinal contents) or blood is aspirated. If aspiration occurs, withdraw the needle and prepare a new sterile syringe and needle for a new injection site.
-
Injection: If aspiration is negative, slowly and steadily inject the Tranilast solution. The maximum recommended injection volume is typically <10 ml/kg.
-
Needle Withdrawal and Post-Injection Care: Withdraw the needle smoothly. Place the animal back in its cage and monitor for any immediate adverse reactions.
-
Protocol for Oral Gavage (p.o.) Administration in Mice and Rats
-
Materials:
-
Appropriately sized sterile syringe.
-
A flexible or rigid, ball-tipped gavage needle of appropriate length and gauge for the animal's size.
-
Prepared Tranilast suspension.
-
-
Procedure:
-
Animal Restraint: Securely restrain the animal, typically by scruffing the neck and back to keep the head and body in a straight line.
-
Gavage Needle Insertion: Gently introduce the gavage needle into the mouth, passing it along the side of the tongue. Advance the needle smoothly down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the Tranilast suspension.
-
Needle Removal: After administration, gently remove the gavage needle.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Experimental Protocol for a Fibrosis Model (Uterine Fibroids in SCID Mice)
This protocol is adapted from a study on the effect of Tranilast on human-derived fibroid xenografts in SCID mice.[2][3]
-
Animal Model: Ovariectomized CB-17 SCID/Beige mice.
-
Hormone Supplementation: Subcutaneous implantation of pellets releasing estrogen and progesterone (B1679170) to support the growth of uterine fibroid tissue.
-
Xenograft Implantation:
-
Obtain fresh human uterine fibroid tissue under sterile conditions.
-
Implant small explants of the fibroid tissue subcutaneously into the mice.
-
Allow a recovery period of 3 days post-surgery.
-
-
Tranilast Administration:
-
Prepare Tranilast at a concentration of 50 mg/kg in 1% NaHCO₃.
-
Administer the solution daily via intraperitoneal injection for 8 weeks.
-
A control group should receive daily i.p. injections of the vehicle (1% NaHCO₃) only.
-
-
Outcome Assessment:
-
At the end of the 8-week treatment period, euthanize the animals.
-
Excise the xenograft tumors and measure their weight.
-
Process the tissue for further analysis, such as:
-
Histology: Masson's trichrome staining to assess collagen deposition (fibrosis).
-
Immunohistochemistry: Staining for markers of cell proliferation (e.g., Ki67, CCND1) and apoptosis (e.g., cleaved caspase-3).
-
Gene Expression Analysis (qPCR): Quantify mRNA levels of profibrotic and cell cycle-related genes (e.g., COL3A1, FN1, CCND1, E2F1, TGFB3).
-
Protein Analysis (Western Blot or ELISA): Quantify protein levels of key markers.[2]
-
-
Mandatory Visualizations
Caption: Tranilast inhibits the TGF-β signaling pathway.
Caption: Tranilast inhibits the NLRP3 inflammasome.
Caption: General experimental workflow for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Analgesic Effect of Tranilast in an Animal Model of Neuropathic Pain and Its Role in the Regulation of Tetrahydrobiopterin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early and delayed tranilast treatment reduces pathological fibrosis following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranilast enhances the effect of anticancer agents in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranilast administration reduces fibrosis and improves fatigue resistance in muscles of mdx dystrophic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voluntary oral administration of drugs in mice [protocols.io]
- 8. Tranilast Binds to Aβ Monomers and Promotes Aβ Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. newcastle.edu.au [newcastle.edu.au]
- 11. Modulation of human monocyte activities by tranilast, SB 252218, a compound demonstrating efficacy in restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of Tranilast on Fibroblast Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of Tranilast (B1681357) on fibroblast proliferation. Tranilast, an anti-allergic drug, has demonstrated significant anti-fibrotic properties by inhibiting the proliferation of fibroblasts and the synthesis of collagen. The primary mechanism of action involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Data Presentation: Quantitative Effects of Tranilast on Fibroblasts
The following tables summarize the dose-dependent inhibitory effects of Tranilast on fibroblast proliferation and collagen synthesis as reported in various studies.
Table 1: Inhibition of Fibroblast Proliferation by Tranilast
| Fibroblast Type | Tranilast Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| Rabbit Tenon's Capsule Fibroblasts | 300 | ~27% | [1] |
| Rabbit Corneal Stromal Fibroblasts | 300 | ~45% | [1] |
| Human Gingival Fibroblasts (Nifedipine-induced) | 100 | Significant Inhibition | [2] |
| Human Cardiac Fibroblasts (Ang II-induced) | Not specified | Significant Inhibition | [3][4] |
Table 2: Inhibition of Collagen Synthesis by Tranilast in Fibroblasts
| Fibroblast Type | Tranilast Concentration (µM) | Inhibition of Collagen Synthesis (%) | Reference |
| Human Skin Fibroblasts | 300 | up to 55% | [5] |
| Keloid Fibroblasts | 3-300 | Dose-dependent suppression | |
| Hypertrophic Scar Fibroblasts | 3-300 | Dose-dependent suppression | [6] |
| Rat Stellate Cells (Liver Fibroblasts) | Not specified | up to 50.8% | [7] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of Tranilast on fibroblast proliferation are provided below.
Fibroblast Cell Culture
-
Cell Lines: Primary human dermal fibroblasts, keloid fibroblasts, or commercially available fibroblast cell lines (e.g., NIH3T3).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
Tranilast Preparation
-
Solvent: Dissolve Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) in Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM).
-
Working Solutions: Dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 3, 30, 100, 300 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
Proliferation Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Tranilast or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Proliferation Assay: BrdU (Bromodeoxyuridine) Incorporation Assay
This immunoassay measures DNA synthesis, providing a direct assessment of cell proliferation.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
BrdU Labeling: 18-24 hours post-treatment with Tranilast, add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for an additional 2-24 hours.[11][12]
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA using an acid solution (e.g., 2M HCl) to expose the incorporated BrdU.[13]
-
Immunodetection: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate to develop color.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The absorbance is directly proportional to the rate of DNA synthesis.
Mandatory Visualizations
Signaling Pathway Diagram
Tranilast is known to inhibit fibroblast proliferation and collagen synthesis primarily by interfering with the TGF-β/Smad signaling pathway.[3][6][14] It has been shown to reduce the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.[14]
Caption: Tranilast inhibits the TGF-β/Smad signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the effects of Tranilast on fibroblast proliferation.
Caption: Workflow for measuring Tranilast's effect on proliferation.
References
- 1. Tranilast inhibits cell proliferation and collagen synthesis by rabbit corneal and Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by tranilast of nifedipine-induced proliferation of cultured human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranilast inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tranilast, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of tranilast on activation and transforming growth factor beta 1 expression in cultured rat stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. BrdU Proliferation Assay [bio-protocol.org]
- 12. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Inhibitory Effect of Tranilast on Transforming Growth Factor-Beta-Induced Protein in Granular Corneal Dystrophy Type 2 Corneal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Troubleshooting 3,4-DAA insolubility in aqueous solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3,4-diaminoadamantane (3,4-DAA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of 3,4-diaminoadamantane (this compound)?
For the related compound, 1,3-diaminoadamantane, it is noted that its hydrochloride salt is soluble in water[2]. Given that this compound also possesses two amino groups, it is expected to exhibit significantly higher aqueous solubility in its protonated (salt) form compared to its free base form. The free base is likely to have limited solubility in neutral water but will be more soluble in acidic solutions where the amino groups are protonated. It is also expected to be soluble in various organic solvents.
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
If you are experiencing insolubility with this compound in an aqueous buffer, consider the following factors:
-
pH of the Solution: The solubility of this compound is highly dependent on the pH of the solution. As a diamine, it will be most soluble at a pH where both amino groups are protonated. Ensure your buffer's pH is sufficiently acidic. A good starting point is to adjust the pH to be at least 1-2 units below the predicted pKa of the amino groups.
-
Form of the Compound: Verify whether you are using the free base or a salt form (e.g., dihydrochloride) of this compound. The salt form is expected to have significantly better aqueous solubility.
-
Temperature: Gently warming the solution can help increase the rate of dissolution. However, be cautious, as significant temperature changes can also affect the stability of your other reagents.
-
Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system. Try preparing a more dilute solution.
-
Buffer Composition: Components of your buffer system could be interacting with the this compound, leading to precipitation. Consider testing alternative buffer systems.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, if adjusting the pH is not sufficient or not compatible with your experimental conditions, a co-solvent can be an effective strategy. Common water-miscible organic solvents that can be tested at low percentages (e.g., 1-10% v/v) include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
It is crucial to first test the compatibility of the co-solvent with your overall experimental design, as it may interfere with downstream applications.
Q4: How can I determine the empirical solubility of my batch of this compound in a specific buffer?
A systematic approach to determining the solubility of this compound in your buffer of choice is recommended. A general protocol is provided in the "Experimental Protocols" section below. This will help you establish a working concentration range for your future experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates immediately upon addition to a neutral or basic buffer. | The compound is likely in its free base form, which has low aqueous solubility at neutral to high pH. | Lower the pH of the buffer to fully protonate the diamine. Alternatively, prepare a stock solution in a dilute acid (e.g., 0.1 M HCl) and then add it to your buffer, being mindful of the final pH. |
| A cloudy solution forms that does not clarify upon stirring. | The dissolution rate is very slow, or the solubility limit has been reached. | Gently warm the solution while stirring. If it remains cloudy, the concentration is likely too high. Prepare a more dilute solution. |
| The compound dissolves initially but then precipitates over time. | The buffer may be unstable, or there could be a slow reaction with a buffer component. Temperature fluctuations during storage can also cause precipitation. | Prepare fresh solutions for each experiment. Ensure the storage temperature is stable. Consider using a different buffer system. |
| Precipitation occurs after adding other reagents to the this compound solution. | The added reagent may be altering the pH or ionic strength of the solution, or there may be a direct chemical incompatibility. | Check the pH of the final solution. Assess the potential for ionic interactions. It may be necessary to add the this compound solution to the final mixture last and in a dropwise manner. |
Experimental Protocols
Protocol 1: Empirical Determination of this compound Solubility in an Aqueous Buffer
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
3,4-Diaminoadamantane (free base or salt)
-
Your aqueous buffer of choice
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer (optional, for precise quantification)
-
Calibrated pH meter
Methodology:
-
Prepare a series of small, known volumes of your aqueous buffer in separate vials.
-
To each vial, add a small, pre-weighed amount of this compound to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).
-
Vortex each vial vigorously for 2-3 minutes.
-
Allow the vials to equilibrate at a constant temperature (e.g., room temperature) for at least one hour, with intermittent shaking.
-
After equilibration, visually inspect each vial for undissolved solid. The highest concentration that shows no visible precipitate is an estimate of the solubility.
-
For a more quantitative measurement, centrifuge the vials with undissolved solid at high speed to pellet the excess compound.
-
Carefully remove an aliquot of the supernatant and, if necessary, dilute it to a concentration within the linear range of your analytical method (e.g., HPLC, UV-Vis).
-
Quantify the concentration of the dissolved this compound.
Visualizations
Logical Troubleshooting Workflow for this compound Insolubility
A step-by-step workflow for troubleshooting the insolubility of this compound in aqueous solutions.
Hypothetical Application Workflow: Synthesis of a Polyamide with this compound
Adamantane (B196018) derivatives, including diamines, are used in the synthesis of high-performance polymers[2][3]. The following diagram illustrates a general workflow where the solubility of this compound would be critical.
A general workflow for the synthesis of a polyamide using this compound, highlighting the critical dissolution step.
Potential Signaling Pathway Context for Adamantane Derivatives
Adamantane derivatives are known to have applications as antiviral and neurological drugs[4][5]. For instance, amantadine, an aminoadamantane, has been used as an antiviral agent and for the treatment of Parkinson's disease. Memantine, a derivative of 1,3-diaminoadamantane, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease[6]. The diagram below illustrates a simplified NMDA receptor signaling pathway, a potential target for aminoadamantane drugs.
A simplified diagram of the NMDA receptor signaling pathway, a target for some aminoadamantane-based drugs.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Adamantane-1,3-diamine | 10303-95-4 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 10303-95-4: 1,3-Diaminoadamantane | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Tranilast for In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Tranilast (B1681357) in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving Tranilast?
Tranilast is poorly soluble in water but soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions. It is also soluble in ethanol (B145695) and dimethylformamide (DMF). For experiments requiring an aqueous solution, Tranilast can be dissolved in PBS (pH 7.2) at a much lower concentration.
2. How should I prepare and store a Tranilast stock solution?
-
Preparation : To prepare a stock solution, dissolve Tranilast powder in a suitable organic solvent like DMSO to achieve a high concentration (e.g., 100 mM).[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[2]
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[3] Solutions in DMSO can be stored at -20°C for up to 3 months.[4] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[2]
3. What is a typical working concentration range for Tranilast in in vitro studies?
The effective concentration of Tranilast varies significantly depending on the cell type and the biological process being investigated. A general starting range is between 10 µM and 300 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[5][6][7]
4. Can Tranilast be toxic to cells? How do I determine the cytotoxic concentration?
Yes, at higher concentrations, Tranilast can exhibit cytotoxicity. The IC50 (the concentration that inhibits 50% of cell viability) varies between cell types. For example, IC50 values for osteosarcoma cell lines range from 130.4 µM to 332.6 µM, while for normal fibroblasts, the IC50 was higher at 444.7 µM.[8] It is essential to perform a cell viability assay (e.g., MTT, WST-1, or LDH release assay) to determine the non-toxic concentration range for your specific cells before proceeding with functional assays.[9]
5. What are the known mechanisms of action for Tranilast in vitro?
Tranilast has multiple known mechanisms of action, including:
-
Inhibition of Mast Cell Degranulation : It inhibits the release of histamine (B1213489) and other chemical mediators from mast cells.[10][11][12]
-
Inhibition of TGF-β Signaling : It can suppress the TGF-β/SMAD signaling pathway, which is crucial in fibrosis and cancer.[13][14][15] Tranilast has been shown to inhibit the release of TGF-β1 from fibroblasts and keloid-derived fibroblasts.[6]
-
Anti-proliferative Effects : It inhibits the proliferation of various cell types, including fibroblasts, cancer cells, and keratinocytes.[5][8][16][17][18][19]
-
Inhibition of Collagen Synthesis : It suppresses collagen production in fibroblasts, which is relevant for studies on fibrosis.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of Tranilast in cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% v/v) to maintain solubility and minimize solvent-induced cytotoxicity.[2] |
| The concentration of Tranilast exceeds its solubility limit in the aqueous medium. | Prepare fresh dilutions from a high-concentration stock solution just before use. If precipitation persists, consider lowering the final Tranilast concentration. The solubility in PBS (pH 7.2) is approximately 0.2 mg/ml.[2] | |
| Inconsistent or no observable effect of Tranilast. | The concentration of Tranilast is too low. | Perform a dose-response experiment to identify the optimal effective concentration for your cell type and assay. |
| The Tranilast stock solution has degraded. | Prepare a fresh stock solution from the powder. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[3] | |
| The cell passage number is too high, leading to altered cellular responses. | Use cells with a consistent and low passage number for all experiments. | |
| High levels of cell death observed in treated wells. | The concentration of Tranilast is cytotoxic. | Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT or LDH assay).[9] |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (usually < 0.5%). Include a solvent-only control in your experiments. |
Data Presentation
Table 1: Solubility of Tranilast
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL, >10 mg/mL, 18 mg/mL, 32.7 mg/mL, 100 mM, 200 mg/mL | [2][4][20][21] |
| Ethanol | ~2 mg/mL, 10 mg/mL | [2] |
| Dimethylformamide (DMF) | ~35 mg/mL | [2] |
| PBS (pH 7.2) | ~0.2 mg/mL | [2] |
Table 2: Effective Concentrations of Tranilast in Various In Vitro Models
| Cell Type | Effect | Effective Concentration Range | Reference |
| Rat Peritoneal Mast Cells | Inhibition of SRS-A release | 10⁻⁵ - 10⁻³ M (IC50 ~10⁻⁴ M) | [11] |
| Rabbit Corneal & Tenon's Capsule Fibroblasts | Inhibition of proliferation and collagen synthesis | 3 - 300 µM | [5] |
| Human Gingival Fibroblasts | Inhibition of nifedipine-induced proliferation | 100 µM | [16] |
| A549 Human Alveolar Epithelial Cells | Suppression of TGF-β2-induced ECM protein expression | Dose-dependent | [13][15] |
| Human Lung Cancer Cells (A549, PC14) | Inhibition of TGF-β1-induced EMT | Dose-dependent | [14] |
| Keloid Fibroblasts | Inhibition of TGF-β1 release and collagen synthesis | 3 - 300 µM | [6] |
| Osteosarcoma Cell Lines | Inhibition of proliferation | IC50: 130.4 - 332.6 µM | [8] |
| Normal Human Keratinocytes | Inhibition of cell growth | 5 - 400 µM | [17] |
| Human Dermal Microvascular Endothelial Cells | Inhibition of proliferation and chemotaxis | IC50: ~136 µM and ~135 µM respectively | [9] |
| Neurofibroma Cells | Suppression of proliferation | 10 - 100 µM | [7] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Tranilast Preparation : Prepare a series of Tranilast dilutions from your stock solution in the appropriate cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment : Remove the old medium from the cells and add the Tranilast dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the Tranilast concentration to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for determining the optimal Tranilast concentration.
Caption: Tranilast's inhibitory effects on the TGF-β signaling pathway.
References
- 1. Tranilast | TRPV2 channel inhibitor | Hello Bio [hellobio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tranilast CAS#: 53902-12-8 [m.chemicalbook.com]
- 5. Tranilast inhibits cell proliferation and collagen synthesis by rabbit corneal and Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism Involved in the Inhibitory Action of Tranilast on Collagen Biosynthesis of Keloid Fibroblasts [jstage.jst.go.jp]
- 7. Tranilast, an anti-allergic drug, down-regulates the growth of cultured neurofibroma cells derived from neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranilast enhances the effect of anticancer agents in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranilast inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibitory action of tranilast on the release of slow reacting substance of anaphylaxis (SRS-A) in vitro: effect of tranilast on the release of arachidonic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by Tranilast of the Synergistic Induction of Degranulation and IL-13 Expression by IL-33 and FcɛRI Cross-linking in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 15. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition by tranilast of nifedipine-induced proliferation of cultured human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tranilast inhibits the cell growth of normal human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tranilast treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. raybiotech.com [raybiotech.com]
Tranilast in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Tranilast dissolved in Dimethyl Sulfoxide (DMSO) and stored at -20°C. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: How long can I store a Tranilast stock solution in DMSO at -20°C?
A: The recommended storage duration can vary by manufacturer. Some suppliers suggest that solutions in DMSO may be stored at -20°C for up to 3 months[1], while others indicate stability for up to 6 months at -20°C or 1 year at -80°C[2]. It is crucial to consult the Certificate of Analysis (CoA) or technical datasheet provided by your specific supplier. For storage beyond one month, re-qualifying the solution's efficacy is recommended[3].
Q2: What are the best practices for preparing and storing Tranilast stock solutions?
A: To ensure maximum stability, follow these guidelines:
-
Reconstitution: Use anhydrous, high-purity DMSO for reconstitution. Tranilast is soluble in DMSO at concentrations ranging from approximately 18 mg/mL to 200 mg/mL[1].
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes[3]. This prevents contamination and degradation that can occur from repeated freeze-thaw cycles.
-
Storage: Store the aliquots in tightly sealed vials at -20°C or, for longer-term storage, at -80°C[2][3]. Protect the vials from light.
Q3: I see precipitation in my Tranilast stock solution after thawing. What should I do?
A: Precipitation upon thawing can indicate that the compound has fallen out of solution. Gently warm the vial to 37°C and vortex briefly to try and redissolve the compound. If the precipitate does not dissolve, it may be a sign of degradation or saturation, and the solution should not be used. Always centrifuge the vial before opening to collect all liquid at the bottom.
Q4: My Tranilast solution has changed color. Is it still usable?
A: Tranilast powder is typically white to pale yellow[1]. A significant color change in the DMSO solution could be an indicator of chemical degradation. It is strongly advised to discard the solution and prepare a fresh stock. The use of a discolored solution could compromise experimental results.
Q5: What are the risks of using a Tranilast stock solution that has been stored improperly or for too long?
A: Using a degraded Tranilast solution can lead to inaccurate and unreliable experimental outcomes. The actual concentration of the active compound will be lower than expected, potentially leading to a false-negative result or underestimation of its biological effects. Degradation products could also have unintended biological activities or interfere with assays.
Q6: How can I verify the stability of my older Tranilast stock solution?
A: The most reliable method to confirm the concentration and purity of an older stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC)[4][5]. By comparing the chromatogram of the stored sample to that of a freshly prepared standard, you can quantify the remaining active Tranilast and detect any significant degradation products.
Quantitative Stability Data
The stability of Tranilast in DMSO at -20°C is primarily defined by the recommended storage times provided by chemical suppliers. Below is a summary of this information.
| Storage Temperature | Recommended Duration | Source |
| -20°C | Up to 3 months | ChemicalBook[1] |
| -20°C | Up to 6 months | MedChemExpress[2] |
| -80°C | Up to 1 year | MedChemExpress[2] |
Note: These durations indicate the time frame within which the manufacturer expects the product to remain within its purity specifications. For critical experiments, especially after prolonged storage, independent verification is recommended.
Experimental Protocols
Protocol: Stability Assessment of Tranilast in DMSO via HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and concentration of Tranilast in a DMSO stock solution over time.
1. Objective: To quantify the amount of Tranilast in a DMSO solution stored at -20°C and detect the presence of any degradation products.
2. Materials:
-
Tranilast stock solution (in DMSO, stored at -20°C)
-
Tranilast reference standard (powder)
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Formic Acid (or other suitable buffer component)
-
C18 reverse-phase HPLC column
-
HPLC system with UV or PDA detector
3. Standard Preparation (Freshly Prepared):
-
Accurately weigh a small amount of Tranilast reference standard powder.
-
Dissolve it in DMSO to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Dilute this stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation:
-
Thaw an aliquot of the aged Tranilast stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration that falls within the range of the calibration curve (e.g., 25 µg/mL).
5. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). For example, a gradient starting from 30% Acetonitrile to 90% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of Tranilast (e.g., ~340 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
6. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards, starting from the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (R²) > 0.99.
-
Inject the prepared sample from the aged stock solution.
-
Analyze the resulting chromatogram.
7. Data Analysis:
-
Quantification: Determine the concentration of Tranilast in the aged sample by comparing its peak area to the calibration curve.
-
Purity Assessment: Calculate the stability of the solution as a percentage of the initial concentration.
-
Degradation Analysis: Examine the chromatogram for any new peaks that are not present in the fresh standard. If using a PDA detector, perform a peak purity analysis on the Tranilast peak to ensure it is not co-eluting with any degradation products[4].
Visualizations
Caption: Workflow for a long-term stability study of Tranilast in DMSO.
Caption: Tranilast's inhibitory effect on the TGF-β signaling pathway.[6][7]
References
- 1. Tranilast CAS#: 53902-12-8 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dbaitalia.it [dbaitalia.it]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsm.com [ijpsm.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
"Minimizing toxicity of N-(3,4-Dimethoxycinnamoyl) anthranilic acid in animal models"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3,4-Dimethoxycinnamoyl) anthranilic acid (also known as Tranilast) in animal models. Our goal is to help you minimize potential toxicity and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of N-(3,4-Dimethoxycinnamoyl) anthranilic acid in animal models?
A1: N-(3,4-Dimethoxycinnamoyl) anthranilic acid, or Tranilast (B1681357), is generally reported to have low toxicity and be well-tolerated in various animal models.[1][2][3] Studies in mice and rats have shown no significant adverse side effects at therapeutic doses.[1][3] For instance, long-term administration in mice for the treatment of fibroids was well-tolerated without adverse side effects.[1][3] However, it is important to note that some clinical trials in humans have reported potential for liver damage, anemia, and kidney failure at higher systemic doses, suggesting that toxicity may be dose-dependent.[4]
Q2: What are the key signaling pathways modulated by this compound that might influence its safety profile?
A2: The compound's favorable safety profile is linked to its mechanisms of action, which primarily involve anti-inflammatory and anti-fibrotic pathways. Key modulated pathways include:
-
Inhibition of Transforming Growth Factor-beta (TGF-β) Signaling: Tranilast is known to suppress TGF-β1 synthesis and interfere with its signaling pathway.[1][5][6][7] This is a primary mechanism for its anti-fibrotic effects.
-
Inhibition of Histamine (B1213489) Release: It has been shown to inhibit the release of histamine from mast cells, contributing to its anti-allergic properties.[8][9]
-
NLRP3 Inflammasome Inhibition: Tranilast can directly inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[10]
By targeting these specific pathways, the compound can exert its therapeutic effects without causing widespread cellular toxicity.
Q3: My animals are showing unexpected adverse effects. What should I do?
A3: If you observe unexpected adverse events, it is crucial to systematically troubleshoot the potential causes. Here is a logical workflow to follow:
References
- 1. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of hypersensitivity reactions by a new drug, N(3',4'-dimethoxycinnamoyl) anthranilic acid (N-5') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranilast - Wikipedia [en.wikipedia.org]
- 5. N-[3,4-dimethoxycinnamoyl]-anthranilic acid (tranilast) inhibits transforming growth factor-beta relesase and reduces migration and invasiveness of human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGFβR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranilast: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of N-(3',4'-dimethoxycinnamoyl) anthranilic acid (N-5'), a new anti-atopic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
"Best practices for handling and storing 3,4-DAA powder"
This technical support center provides essential guidance for the safe handling, storage, and troubleshooting of 3,4-DAA powder for researchers, scientists, and drug development professionals.
FAQs: General Information
Q1: What is this compound?
A1: this compound is an abbreviation that can refer to different chemical compounds. In the context of recent biomedical research, it most commonly refers to N-(3,4,-Dimethoxycinnamoyl) anthranilic acid , a synthetic derivative of the tryptophan metabolite anthranilic acid.[1] This compound is noted for its role in immunity, particularly in limiting T-cell function and promoting immune tolerance.[1]
It is important to distinguish this from other similarly named or structured compounds, such as Adamantane-1,3-diamine , which is a versatile building block in advanced organic synthesis.[2] Always verify the CAS number of your compound to ensure you are consulting the correct safety and handling information.
| Compound | Common Abbreviation | CAS Number | Molecular Formula | Key Application Areas |
| N-(3,4,-Dimethoxycinnamoyl) anthranilic acid | This compound | 2117759-07-4 | C18H17NO6 | Immunology, Autoimmune Disease Research |
| Adamantane-1,3-diamine | - | 10303-95-4 | C10H18N2 | Organic Synthesis, Pharmaceuticals, Materials Science |
Troubleshooting Guide: Handling and Storage of N-(3,4,-Dimethoxycinnamoyl) anthranilic acid
Q2: What are the recommended storage conditions for N-(3,4,-Dimethoxycinnamoyl) anthranilic acid powder?
A2: For optimal stability, N-(3,4,-Dimethoxycinnamoyl) anthranilic acid powder should be stored at -20°C.[1] It is supplied as a crystalline solid.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this powder?
A3: While specific hazard information for N-(3,4,-Dimethoxycinnamoyl) anthranilic acid is not detailed in the provided results, general laboratory best practices for handling chemical powders should be followed. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[5][6]
-
Body Protection: A lab coat or chemical-resistant clothing should be worn.[7]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator. Work should be conducted in a well-ventilated area or under a fume hood.[8]
Q4: How should I prepare solutions of N-(3,4,-Dimethoxycinnamoyl) anthranilic acid?
A4: This compound is soluble in DMSO.[1] It is not recommended to store the compound in solution for long periods; solutions should be used as soon as possible after preparation.[1]
Q5: What should I do in case of accidental exposure?
A5: In the event of accidental exposure, follow these first-aid measures and seek medical attention[3]:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[3]
-
Ingestion: Rinse your mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Troubleshooting Guide: Handling and Storage of Adamantane-1,3-diamine
Q6: What are the hazards associated with Adamantane-1,3-diamine?
A6: Adamantane-1,3-diamine is classified as a hazardous substance that causes severe skin burns and eye damage.
Q7: What are the recommended storage conditions for Adamantane-1,3-diamine?
A7: Store in original, tightly sealed containers in a dry, well-ventilated place.[3] It should be stored locked up.
Q8: What personal protective equipment (PPE) is required for handling Adamantane-1,3-diamine?
A8: Due to its corrosive nature, a high level of PPE is required:
-
Eye/Face Protection: Wear protective gloves, protective clothing, eye protection, and face protection.
-
Skin Protection: Wear chemical-resistant gloves and clothing.
-
Respiratory Protection: Do not breathe dust or mists. Use in a well-ventilated area or with a suitable respirator.
Q9: What are the first-aid procedures for exposure to Adamantane-1,3-diamine?
A9: Immediate medical attention is required.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Q10: How should Adamantane-1,3-diamine waste be disposed of?
A10: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains.
Experimental Protocols & Workflows
General Workflow for Handling Chemical Powders
Caption: General workflow for safe handling of chemical powders.
First Aid Response to Chemical Exposure
Caption: First aid decision tree for chemical exposure incidents.
References
- 1. apexbt.com [apexbt.com]
- 2. nbinno.com [nbinno.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Personal Protective Equipment (PPE): Basics for Dental Assistants | American Dental Assistants Association [cdeworld.com]
- 5. epa.gov [epa.gov]
- 6. triumvirate.com [triumvirate.com]
- 7. dentalcare.com [dentalcare.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: 3,4-Diaminoadamantane (3,4-DAA) Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent results with 3,4-Diaminoadamantane (3,4-DAA).
Frequently Asked Questions (FAQs)
Q1: What is 3,4-Diaminoadamantane (this compound)?
3,4-Diaminoadamantane is a polycyclic diamine derivative of adamantane (B196018). Adamantane derivatives are known for their rigid cage-like structure and have been explored for various therapeutic applications due to their lipophilic nature, which can influence their biological activity.[1][2] Derivatives of adamantane have shown potential as antiviral, antibacterial, and anticancer agents.[3][4]
Q2: What are the main challenges in working with this compound?
Researchers may encounter challenges in achieving consistent results due to issues with compound solubility, stability, and purification. Inconsistent reaction yields and variability in biological assay results are common hurdles that require careful optimization of experimental protocols.
Q3: How should this compound be stored?
To ensure stability, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
Troubleshooting Guides
Synthesis & Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction; side reactions; suboptimal reaction conditions (temperature, pressure, catalyst).[5] | Optimize reaction time and temperature. Screen different catalysts and solvents. Use a higher molar excess of the aminating agent. |
| Product loss during workup and purification.[6] | Ensure the pH of the aqueous layer is optimized to prevent product loss during extraction. Use alternative purification methods like column chromatography with a different stationary or mobile phase. | |
| Product Impurity | Incomplete reaction or presence of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. |
| Formation of byproducts. | Adjust reaction conditions to minimize byproduct formation. Recrystallize the final product from a suitable solvent system to improve purity.[7] | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of residual solvent or impurities. | Dry the sample under high vacuum for an extended period to remove residual solvents. Purify the sample again if impurities are detected. |
| Isomerization or degradation of the product. | Analyze the sample immediately after purification. Store the purified compound under appropriate conditions to prevent degradation. |
Biological Assay Variability
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Cell Viability/Cytotoxicity Results | Cell line contamination or high passage number. | Use low-passage number cells and regularly test for mycoplasma contamination. |
| Inconsistent compound concentration due to poor solubility. | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in cell culture media. Use a final DMSO concentration that is non-toxic to the cells. | |
| Variable Antimicrobial Activity (MIC values) | Inoculum size variability. | Standardize the inoculum preparation to ensure a consistent number of colony-forming units (CFUs) in each assay. |
| Inconsistent compound stability in the assay medium. | Assess the stability of this compound in the specific culture medium over the duration of the experiment. | |
| Poor Reproducibility in Signaling Pathway Studies | Fluctuations in cell signaling baselines. | Serum-starve cells before treatment to synchronize them and reduce baseline signaling activity. |
| Antibody non-specificity in Western blotting. | Validate antibodies for specificity using positive and negative controls. |
Experimental Protocols
Detailed Methodology: Synthesis of a this compound Derivative
This protocol is a generalized procedure for the synthesis of a diaminoadamantane derivative and should be adapted based on the specific target molecule.
Objective: To synthesize a 3,4-disubstituted aminoadamantane derivative via reductive amination.
Materials:
-
3,4-Adamantanedione
-
Sodium cyanoborohydride
-
Methanol (B129727) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 3,4-adamantanedione (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (2.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the purified product by NMR and MS.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of a this compound derivative.
Hypothetical Signaling Pathway: this compound Inhibition of a Pro-Survival Pathway
Caption: Hypothetical inhibition of a pro-survival pathway by this compound.
References
- 1. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents [patents.google.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Analysis of 3,4-DAA and Other Leading Immunosuppressants
In the landscape of immunomodulatory therapeutics, the quest for potent and specific agents with favorable safety profiles is perpetual. This guide provides a comparative overview of the efficacy of N-(3,4-dimethoxycinnamoyl) anthranilic acid (3,4-DAA), also known as Tranilast, against established immunosuppressants, including the calcineurin inhibitors Cyclosporine A and Tacrolimus, and the antimetabolite Methotrexate. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decisions in immunological research.
Quantitative Efficacy Comparison
Table 1: Inhibition of T-Cell Proliferation
| Compound | Assay Type | Cell Type | Stimulation | IC50 |
| This compound (Tranilast) | Not specified | Murine T-cells | Allogeneic stimulation | Data not available |
| Cyclosporine A | Mixed Lymphocyte Culture (MLC) | Human & Rabbit Lymphocytes | Alloantigen | 19 ± 4 µg/L[1] |
| PHA stimulation | Human Whole Blood | Phytohemagglutinin (PHA) | 294 µg/L[2] | |
| Tacrolimus (FK506) | MTT Assay | Human Lymphocytes | Not specified | Median: 0.63 ng/mL[3] |
| CFSE Dilution | Human PBMCs | Anti-CD3ε mAb | < 3.125 ng/mL[4] | |
| Methotrexate | MTT Assay | Human Cancer Cell Lines (e.g., Saos-2) | Not applicable | 3.5 x 10⁻² µM[5] |
Note: The data for Methotrexate is from cancer cell lines and may not directly reflect its immunosuppressive potency on primary T-cells.
Table 2: Inhibition of Cytokine Production
| Compound | Cytokine(s) Inhibited | Cell Type | Stimulation | IC50 |
| This compound (Tranilast) | IFN-γ, TNF-α | Murine Lymph Node Cells | Collagen | Data not available |
| Cyclosporine A | IFN-γ, LT/TNF | Human PBMCs | Mitogen/Alloantigen | 8.0 ng/mL (IFN-γ), 9.5 ng/mL (LT/TNF)[6] |
| IL-2, IFN-γ | Human Whole Blood | PHA | 345 µg/L (IL-2), 309 µg/L (IFN-γ)[2] | |
| Tacrolimus (FK506) | IL-2, IFN-γ, IL-4, IL-5 | Human PBMCs | anti-CD3/CD2 | 0.02-0.11 ng/mL[7] |
| Methotrexate | IL-4, IL-13, IFN-γ, TNF-α | Human Whole Blood | anti-CD3/CD28 | Concentration-dependent inhibition |
Mechanisms of Action: A Comparative Overview
The immunosuppressive effects of this compound are multifactorial, targeting several key pathways in the immune response. In contrast, conventional immunosuppressants often have more defined primary targets.
This compound (Tranilast) operates through a broad spectrum of anti-inflammatory and immunomodulatory mechanisms:
-
Inhibition of NF-κB Activation: It prevents the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.
-
T-Cell Cycle Arrest: this compound induces T-cell cycle arrest by upregulating the cell cycle inhibitors p21 and p15, leading to a state of T-cell anergy.[2][8]
-
Cytokine Modulation: It suppresses the production of Th1 cytokines such as IFN-γ and TNF-α while promoting the expression of the anti-inflammatory cytokine IL-10.[1]
-
NLRP3 Inflammasome Inhibition: It directly targets the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[3]
-
Inhibition of T- and B-Cell Proliferation: It has been shown to suppress the proliferation of both T and B lymphocytes.[1]
Cyclosporine A and Tacrolimus are calcineurin inhibitors. They bind to intracellular immunophilins (cyclophilin for cyclosporine and FKBP12 for tacrolimus), and this complex inhibits calcineurin, a calcium-dependent phosphatase. This action prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of IL-2 and other cytokines essential for T-cell activation and proliferation.[9][10]
Methotrexate is an antimetabolite that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of purines and pyrimidines. This interference with DNA synthesis primarily affects rapidly proliferating cells, including activated T and B lymphocytes.[11][12]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of this compound immunosuppression.
Caption: General experimental workflow for immunosuppressant efficacy testing.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-Based)
This protocol outlines a general method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution, a common technique in immunology research.[8][13][14][15]
1. Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Purify CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Wash cells with PBS and resuspend at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
2. CFSE Staining:
-
Prepare a 5 µM working solution of CFSE in PBS.
-
Add an equal volume of the CFSE solution to the cell suspension and mix gently.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS).
-
Wash the cells twice with complete RPMI medium to remove excess CFSE.
3. Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells in complete RPMI medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add varying concentrations of the test immunosuppressants (e.g., this compound, Cyclosporine A, Tacrolimus, Methotrexate).
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies, phytohemagglutinin (PHA), or in a mixed lymphocyte reaction (MLR).
-
Include unstimulated and stimulated control wells without any immunosuppressant.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
4. Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population and then on the T-cell subset of interest.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Calculate the percentage of divided cells, the division index, and the proliferation index for each condition.
Cytokine Inhibition Assay
This protocol describes a general method to measure the inhibitory effect of compounds on cytokine production by human PBMCs.[7][16][17][18][19][20]
1. Cell Preparation:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.
2. Cell Culture and Treatment:
-
Plate 1 mL of the PBMC suspension into each well of a 24-well plate.
-
Add the desired concentrations of the immunosuppressive compounds to the respective wells. Include a vehicle control.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
3. Stimulation:
-
Stimulate the cells by adding an appropriate stimulus, such as Lipopolysaccharide (LPS) for monocytes or anti-CD3/anti-CD28 antibodies for T-cells.
-
Include an unstimulated control well.
-
Incubate the plate for 24-48 hours.
4. Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
-
Measure the concentration of specific cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
5. Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the cytokine concentrations in the experimental samples by interpolating from the standard curve.
-
Calculate the percentage of cytokine inhibition for each drug concentration compared to the stimulated control.
-
Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cytokine production.
Conclusion
This compound (Tranilast) presents a compelling profile as an immunosuppressive agent with a multi-faceted mechanism of action that distinguishes it from classical immunosuppressants. Its ability to modulate NF-κB signaling, induce T-cell cycle arrest, and inhibit the NLRP3 inflammasome suggests its potential in a variety of inflammatory and autoimmune conditions. While direct quantitative comparisons of efficacy with agents like Cyclosporine A, Tacrolimus, and Methotrexate are needed, the available data indicates that this compound is a potent immunomodulator. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate its comparative efficacy and therapeutic potential in the field of immunosuppression. The experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.
References
- 1. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tacrolimus suppressed the production of cytokines involved in atopic dermatitis by direct stimulation of human PBMC system. (Comparison with steroids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 13. mucosalimmunology.ch [mucosalimmunology.ch]
- 14. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. euncl.org [euncl.org]
- 17. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytokines FCA [bdbiosciences.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. criver.com [criver.com]
"Reproducibility of published findings on Tranilast's mechanism of action"
For Researchers, Scientists, and Drug Development Professionals
Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid), a drug initially developed for allergic disorders, has garnered significant scientific interest for its diverse pharmacological effects. Published research points to several distinct mechanisms of action, including inhibition of the NLRP3 inflammasome, modulation of the Transforming Growth Factor-β (TGF-β) pathway, interaction with the Aryl Hydrocarbon Receptor (AhR), and stabilization of mast cells. This guide provides a comparative analysis of the reproducibility of these findings by summarizing quantitative data from various studies and detailing the experimental protocols used.
Key Findings on Tranilast's Mechanisms of Action
Tranilast's therapeutic potential appears to stem from its ability to influence multiple signaling pathways. While the findings are generally consistent in identifying these pathways, the quantitative measures of its potency and the experimental conditions used to elicit these effects show some variability across studies. This underscores the importance of careful consideration of experimental design when interpreting and building upon existing research.
Inhibition of the NLRP3 Inflammasome
A growing body of evidence suggests that Tranilast can directly inhibit the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.
Quantitative Data Comparison:
| Study Descriptor | Cell Type | Activator(s) | IC50 |
| Study A | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 10-15 µM[1] |
| Study B | Human THP-1 monocytes | Not specified | Not specified |
Experimental Protocol: NLRP3 Inflammasome Activation Assay
A common method to assess NLRP3 inflammasome inhibition involves the following steps:
-
Cell Culture and Priming: Mouse bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are cultured. To prime the inflammasome, cells are treated with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Tranilast.
-
Inflammasome Activation: The NLRP3 inflammasome is then activated using a stimulus such as nigericin.
-
Measurement of IL-1β Secretion: The concentration of the inflammatory cytokine IL-1β in the cell culture supernatant is measured, typically by ELISA.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the Tranilast concentration.
Reproducibility: While the direct inhibition of the NLRP3 inflammasome by Tranilast is a recurring theme, the reported IC50 value of 10-15 µM in mouse BMDMs[1] requires further validation across different cell types and with various inflammasome activators to establish a consensus on its potency.
Modulation of the TGF-β Signaling Pathway
Tranilast has been consistently shown to inhibit the TGF-β signaling pathway, which plays a crucial role in fibrosis and cell proliferation.[2][3][4][5] This inhibition is often attributed to the suppression of TGF-β secretion or the downstream mediator Smad4.[6][7][8]
Quantitative Data Comparison:
| Study Descriptor | Cell Line | Assay Type | Endpoint Measured | Reported Effect |
| Study C | Human Lung Cancer (A549, PC14) | Western Blot, qPCR | Smad4 expression | Decreased Smad4 expression[6][7][8] |
| Study D | Colorectal Cancer (CT-26) | Not specified | TGF-β expression | Reduced TGF-β expression[3] |
| Study E | Keloid Fibroblasts | Not specified | TGF-β1 release | Inhibition of TGF-β1 release at 30-300 µM[4] |
| Study F | Pulmonary Fibrosis Model (A549) | Western Blot, qPCR | SMAD2 phosphorylation, ECM proteins | Suppressed SMAD2 phosphorylation and ECM protein expression[5] |
Experimental Protocol: TGF-β Reporter Assay
To quantify the inhibitory effect of Tranilast on TGF-β signaling, a luciferase reporter assay is commonly employed:
-
Cell Culture and Transfection: Cells are co-transfected with a TGF-β responsive luciferase reporter construct and a control Renilla luciferase construct.
-
Inhibitor Treatment: Cells are treated with varying concentrations of Tranilast.
-
TGF-β Stimulation: Cells are stimulated with a known concentration of TGF-β.
-
Luciferase Assay: The activity of both firefly and Renilla luciferases is measured.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined from the dose-response curve.
Reproducibility: The inhibitory effect of Tranilast on the TGF-β pathway is well-documented across various cell types and disease models.[2][3][4][5] However, a lack of standardized quantitative data, such as IC50 values from reporter assays, makes direct comparison of potency challenging. The mechanism of inhibition, whether through direct suppression of TGF-β secretion or interference with downstream signaling, may also be cell-type dependent.
Interaction with the Aryl Hydrocarbon Receptor (AhR)
Tranilast's interaction with the Aryl Hydrocarbon Receptor (AhR) is complex, with studies demonstrating that it can act as a selective AhR modulator (SAhRM).[9][10][11][12] Its activity appears to be highly dependent on the cellular context, exhibiting agonist or partial antagonist effects in different cell lines.[10][11][12][13]
Quantitative Data Comparison:
| Study Descriptor | Cell Line | Assay Type | Endpoint Measured | Reported Effect (EC50/IC50) |
| Study G | MDA-MB-468 (Breast Cancer) | CYP1A1 Induction | CYP1A1 mRNA/protein | Partial antagonist[12][13] |
| Study H | BT474 (Breast Cancer) | CYP1A1 Induction | CYP1A1 mRNA/protein | Agonist activity observed[12][13] |
| Study I | Not specified | miR-302 Promoter-Reporter | Luciferase activity | Dose-dependent enhancement[6] |
| Study J | MDA-MB-231 D-CSCs | EROD Assay | CYP1A1 expression | Ki = 44 µM[14] |
Experimental Protocol: AhR-Mediated CYP1A1 Induction Assay
The agonist or antagonist activity of Tranilast on AhR is often assessed by measuring the induction of the target gene Cytochrome P450 1A1 (CYP1A1):
-
Cell Culture: A suitable cell line (e.g., MDA-MB-468 or BT474 breast cancer cells) is cultured.
-
Treatment:
-
Agonist activity: Cells are treated with varying concentrations of Tranilast.
-
Antagonist activity: Cells are co-treated with a known AhR agonist (e.g., TCDD) and varying concentrations of Tranilast.
-
-
Measurement of CYP1A1 Induction: The levels of CYP1A1 mRNA (by qPCR) or protein (by Western blot or EROD assay) are quantified.
-
Data Analysis:
-
EC50 (for agonists): The concentration of Tranilast that produces 50% of the maximal CYP1A1 induction is determined.
-
IC50 (for antagonists): The concentration of Tranilast that inhibits 50% of the TCDD-induced CYP1A1 expression is calculated.
-
Reproducibility: The finding that Tranilast is a selective AhR modulator is a point of consensus. However, the specific effect (agonist vs. antagonist) is not universally reproducible and is clearly cell-type dependent.[10][11][12][13] This highlights the critical need to characterize Tranilast's AhR activity in the specific cell type or tissue of interest for any given research or therapeutic application.
Mast Cell Stabilization
One of the earliest recognized mechanisms of Tranilast is its ability to stabilize mast cells, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators.[13][15][16][17][18][19]
Quantitative Data Comparison:
| Study Descriptor | Cell Type | Degranulation Stimulus | Endpoint Measured | Reported Effect (IC50/Inhibition) |
| Study K | Rat Peritoneal Mast Cells | GTP-γ-S | Membrane capacitance | Inhibition at 500 µM and 1 mM[20] |
| Study L | Rat Peritoneal Mast Cells | Antigen | Histamine release, 45Ca uptake | Inhibition of 45Ca uptake at 10⁻⁶-10⁻³ M[21] |
| Study M | Bone Marrow-Derived Mast Cells (BMMCs) | DNP-BSA + IL-33 | β-hexosaminidase release | Significant inhibition[7] |
Experimental Protocol: Mast Cell Degranulation (β-Hexosaminidase Release) Assay
The stabilizing effect of Tranilast on mast cells is commonly quantified by measuring the release of the granular enzyme β-hexosaminidase:
-
Cell Culture and Sensitization: Mast cells (e.g., rat peritoneal mast cells or bone marrow-derived mast cells) are cultured and may be sensitized with IgE.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of Tranilast.
-
Degranulation Induction: Degranulation is triggered using a stimulus such as an antigen (for sensitized cells), compound 48/80, or a calcium ionophore.
-
Measurement of β-Hexosaminidase Release: The enzymatic activity of β-hexosaminidase is measured in the cell supernatant and in the cell lysate (to determine total cellular content).
-
Data Analysis: The percentage of β-hexosaminidase release is calculated, and the IC50 value for Tranilast's inhibitory effect is determined.
Reproducibility: The mast cell stabilizing effect of Tranilast is a well-established and reproducible finding.[13][15][16][17][18][19] The primary mechanism is thought to involve the inhibition of calcium influx, a critical step in the degranulation process.[17] While the qualitative effect is consistent, the reported effective concentrations can vary depending on the mast cell type and the stimulus used for degranulation.
References
- 1. axelabio.com [axelabio.com]
- 2. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranilast Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by Tranilast of the Synergistic Induction of Degranulation and IL-13 Expression by IL-33 and FcɛRI Cross-linking in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. Activation of Aryl Hydrocarbon Receptor (AhR) by Tranilast, an Anti-allergy Drug, Promotes miR-302 Expression and Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl hydrocarbon receptor (AHR)-active pharmaceuticals are selective AHR modulators in MDA-MB-468 and BT474 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NLRP3 inflammasome in atherosclerosis: Mechanisms and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of aryl hydrocarbon receptor (ahr) by tranilast, an anti-allergy drug, promotes miR-302 expression and cell reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Assessing the Translational Potential of Preclinical Studies on Tranilast: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the preclinical data on Tranilast (B1681357), a drug with known anti-allergic properties, to evaluate its translational potential in fibrotic diseases, cancer, and inflammatory conditions. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this guide aims to inform future research and drug development efforts.
Executive Summary
Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) has demonstrated significant therapeutic potential in a wide range of preclinical models. Its primary mechanisms of action involve the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway and the NLRP3 inflammasome, both critical mediators of inflammation and fibrosis.[1][2][3][4][5][6] Furthermore, Tranilast has been shown to modulate immune responses, inhibit cell proliferation, and induce apoptosis in various cancer cell lines. While direct head-to-head preclinical comparisons with standard-of-care drugs like Pirfenidone (B1678446) and Nintedanib (B1663095) for idiopathic pulmonary fibrosis (IPF) are limited, the existing data suggests Tranilast holds promise as a multi-faceted therapeutic agent.
Data Presentation: Comparative Efficacy of Tranilast in Preclinical Models
The following tables summarize the quantitative data from preclinical studies on Tranilast across different disease models.
Table 1: Efficacy of Tranilast in Preclinical Models of Fibrosis
| Disease Model | Species | Treatment Regimen | Key Findings | Quantitative Data | Citations |
| Bleomycin-induced Pulmonary Fibrosis | Mouse | 200 mg/kg, oral, twice daily (days 8-20) | Attenuated pulmonary fibrosis | Significantly reduced Ashcroft scores; Decreased TGF-β1 levels in BAL fluid; Reduced collagen content in lung tissue. | [3][4] |
| Unilateral Ureteral Obstruction (Renal Fibrosis) | Rat | Not specified | Reduced TGF-β and phospho-SMAD2 expression | Specific quantitative data not available in abstract. | [3] |
| Myocardial Fibrosis (Angiotensin II-induced) | Human Cardiac Fibroblasts (in vitro) | Not specified | Inhibited over-proliferation, migration, and fibrosis | Specific quantitative data not available in abstract. | |
| Non-alcoholic steatohepatitis (NASH) | Mouse | 300, 400, 500 mg/kg/day, oral | Suppressed increases in body and liver weights; Inhibited intrahepatic fat deposition and liver fibrosis. | Significantly suppressed increases in body and liver weights. | |
| Duchenne Muscular Dystrophy (mdx mouse) | Mouse | ~300 mg/kg in food for 9 weeks | Decreased fibrosis in the diaphragm muscle | 31% reduction in fibrosis in the diaphragm. | [7] |
Table 2: Efficacy of Tranilast in Preclinical Cancer Models
| Cancer Type | Model | Treatment Regimen | Key Findings | Quantitative Data | Citations |
| Colorectal Cancer | Xenograft (CT-26 cells) | Not specified | Inhibited tumor growth, reduced TGF-β expression, increased tumor necrosis | Specific quantitative data not available in abstract. | [1] |
| Breast Cancer | 4T1 mouse breast cancer cells | Not specified | Reduced tumor cell proliferation, induced apoptosis, inhibited cell migration and invasion | Increased AKT1 phosphorylation, decreased ERK1/2 phosphorylation, upregulated p53, induced PARP cleavage. | |
| Osteosarcoma | HOS, 143B, U2OS, MG-63 cell lines | 50-500 µM | Inhibited proliferation in a dose-dependent manner | IC50 values: HOS (130.4 µM), 143B (329.0 µM), U2OS (252.4 µM), MG-63 (332.6 µM). | [8] |
| Breast Cancer | BT-474 and MDA-MB-231 cell lines | Not specified | Inhibited growth, migration, and colony formation; induced apoptosis | Increased levels of cleaved PARP. | [9] |
Table 3: Efficacy of Tranilast in a Preclinical Arthritis Model
| Disease Model | Species | Treatment Regimen | Key Findings | Quantitative Data | Citations |
| Collagen-induced Arthritis | Mouse | 400 mg/kg/day, oral, for 8 weeks | Reduced clinical and X-ray scores of arthritis | Significantly reduced TNF-α-positive mast cells and mRNA levels of various inflammatory markers. | [10][11] |
Comparison with Alternative Therapies for Idiopathic Pulmonary Fibrosis (IPF)
Table 4: Comparison of Tranilast, Pirfenidone, and Nintedanib in the Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Drug | Reported Efficacy in Bleomycin (B88199) Mouse Model | Key Mechanism of Action | Citations |
| Tranilast | Significantly attenuated pulmonary fibrosis, reduced Ashcroft scores, decreased TGF-β1 levels and collagen content. | Inhibition of TGF-β/SMAD2 pathway, NLRP3 inflammasome inhibition. | [3][4] |
| Pirfenidone | Reduces fibroblast proliferation, collagen synthesis, and modulates key mediators like TGF-β and TNF-α. | Broad anti-fibrotic activity, inhibits TGF-β signaling. | [12][13][14][15][16] |
| Nintedanib | Inhibits fibroblast proliferation, migration, and differentiation, and ECM protein secretion. | Tyrosine kinase inhibitor targeting VEGFR, FGFR, and PDGFR; also inhibits TGF-β signaling. | [17][18][19][20][21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical assessment of Tranilast.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive a saline instillation.
-
Tranilast Administration: Tranilast is typically administered orally via gavage. A common regimen is 200 mg/kg twice daily, starting several days after bleomycin instillation to model a therapeutic intervention.[3]
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested at a specified time point (e.g., day 21 or 28), fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Hydroxyproline (B1673980) Assay: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration (e.g., macrophages, neutrophils, lymphocytes) and cytokine levels (e.g., TGF-β1).
-
Gene and Protein Expression: Lung tissue homogenates are used to analyze the expression of pro-fibrotic and inflammatory markers (e.g., collagen I, α-SMA, TGF-β1, phosphorylated SMAD2) via qPCR and Western blotting.
-
In Vitro Wound Healing (Scratch) Assay
-
Cell Culture: A confluent monolayer of cells (e.g., A549 human alveolar epithelial cells) is cultured in a multi-well plate.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are then treated with Tranilast at various concentrations. Control wells are treated with vehicle.
-
Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time. This provides an indication of cell migration.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of Tranilast or a vehicle control for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis (TUNEL) Assay
-
Sample Preparation: Cells or tissue sections are fixed and permeabilized to allow entry of the labeling reagents.
-
TdT Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection:
-
For Br-dUTP, a fluorescently labeled anti-BrdU antibody is used for detection.
-
For directly labeled fluorescent dUTPs, the signal can be visualized directly.
-
-
Microscopy: The samples are visualized using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: The percentage of TUNEL-positive cells can be determined by counting the number of fluorescent nuclei relative to the total number of nuclei (often counterstained with DAPI).
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and Tranilast's Point of Intervention
Tranilast is known to inhibit the TGF-β signaling pathway, a key driver of fibrosis. The diagram below illustrates the canonical TGF-β/SMAD pathway and the proposed inhibitory action of Tranilast.
Figure 1: TGF-β signaling pathway and Tranilast's inhibitory action.
NLRP3 Inflammasome Activation and Tranilast's Point of Intervention
Tranilast has been shown to directly inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.
Figure 2: NLRP3 inflammasome activation pathway and Tranilast's inhibitory action.
Experimental Workflow for Preclinical Assessment of Tranilast in a Cancer Model
The following diagram outlines a typical experimental workflow for evaluating the anti-cancer potential of Tranilast in a preclinical setting.
Figure 3: A typical experimental workflow for preclinical cancer studies.
Conclusion
The preclinical data for Tranilast are compelling, demonstrating its efficacy in a variety of disease models relevant to fibrosis, cancer, and inflammation. Its multifaceted mechanism of action, targeting key pathological pathways like TGF-β and the NLRP3 inflammasome, suggests a broad therapeutic potential. However, the lack of direct comparative preclinical studies with current standard-of-care drugs, particularly in the context of IPF, highlights a critical gap in the existing research. Future preclinical studies should aim to include head-to-head comparisons to better position Tranilast within the current therapeutic landscape. Nevertheless, the robust body of evidence presented in this guide supports the continued investigation of Tranilast as a promising candidate for clinical development in various indications.
References
- 1. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Role for Tranilast in Regulating NLRP3 Ubiquitination, Vascular Inflammation, and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Tranilast enhances the effect of anticancer agents in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranilast treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 14. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nintedanib inhibits epithelial-mesenchymal transition in A549 alveolar epithelial cells through regulation of the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nintedanib in the management of idiopathic pulmonary fibrosis: clinical trial evidence and real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Diaminoanisole (3,4-DAA): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-Diaminoanisole (3,4-DAA), a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risks and ensuring environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for 3,4-Diaminoanisole. This compound is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2].
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[3][4]. It must be treated as hazardous waste and managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3][5].
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container for collecting all this compound waste. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills[3].
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3,4-Diaminoanisole," and any associated hazard symbols[4][5].
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals[5].
2. Spill Management: In the event of a spill, immediate action is necessary to contain and clean the affected area:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation[3].
-
Containment: For solid spills, carefully sweep or vacuum the material, minimizing dust generation, and place it into a suitable disposal container[1]. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a spill pillow to contain the spill[3]. Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbent material and the spilled substance into a designated hazardous waste container[3].
-
Decontamination: Wash the spill area with a soap and water solution.
3. Disposal of Empty Containers:
-
Decontamination: Empty containers that previously held this compound must be decontaminated before disposal. Triple rinse the container with a suitable solvent in which this compound is soluble[4].
-
Rinsate Collection: Collect all rinsate as hazardous waste and add it to the designated this compound waste container[4].
-
Final Disposal: Once properly decontaminated, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies[3][4].
4. Arranging for Final Disposal:
-
Contact EHS: Once your hazardous waste container is ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup[3][5].
-
Documentation: Provide the EHS office or the licensed contractor with the Safety Data Sheet (SDS) for 3,4-Diaminoanisole.
Quantitative Data and Chemical Incompatibilities
For quick reference, the following table summarizes key hazard information and chemical incompatibilities for 3,4-Diaminoanisole.
| Property | Information |
| GHS Hazard Classifications | Acute oral toxicity: Category 4Acute dermal toxicity: Category 4Acute Inhalation Toxicity: Category 4Skin Corrosion/Irritation: Category 2Serious Eye Damage/Eye Irritation: Category 2Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[2] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Chloroformates[1][2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3,4-Diaminoanisole waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
